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  • Product: (R)-a-Amino-3-methoxy-benzeneacetic acid
  • CAS: 25698-23-1

Core Science & Biosynthesis

Foundational

(R)-a-Amino-3-methoxy-benzeneacetic acid chemical structure and properties

Topic: (R)- -Amino-3-methoxy-benzeneacetic acid: Chemical Structure, Synthesis, and Properties Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-


-Amino-3-methoxy-benzeneacetic acid: Chemical Structure, Synthesis, and Properties
Content Type:  Technical Whitepaper
Audience:  Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

(R)-


-Amino-3-methoxy-benzeneacetic acid (commonly referred to as D-3-Methoxyphenylglycine ) is a non-proteinogenic chiral amino acid of significant value in pharmaceutical development. Structurally, it belongs to the phenylglycine family, distinguished by a methoxy substituent at the meta position of the aromatic ring.

This molecule serves as a critical chiral building block (CBB) in the synthesis of semi-synthetic


-lactam antibiotics, peptide-based prodrugs, and as a chiral auxiliary in asymmetric synthesis. Its (R)-configuration (D-isomer) confers resistance to enzymatic degradation by endogenous proteases, a property exploited to enhance the metabolic stability of peptide therapeutics.

This guide provides an in-depth analysis of its physicochemical properties, industrial-scale enzymatic synthesis via Dynamic Kinetic Resolution (DKR), and validated analytical protocols for enantiomeric purity.

Section 1: Chemical Identity & Structural Analysis

Nomenclature and Identification

The molecule is an


-amino acid where the side chain is a 3-methoxyphenyl group. In the context of pharmaceutical synthesis, the (R)-enantiomer is the pharmacologically relevant isomer, analogous to the D-amino acid series.
ParameterDetail
IUPAC Name (2R)-2-Amino-2-(3-methoxyphenyl)acetic acid
Common Synonyms D-3-Methoxyphenylglycine; (R)-3-Methoxy-

-phenylglycine
CAS Number 56613-80-0 (Generic/Racemic: 7314-43-4)
Molecular Formula

Molecular Weight 181.19 g/mol
Chirality (R)-enantiomer (D-configuration)
Physicochemical Properties

Understanding the solid-state and solution-phase behavior is critical for formulation and process handling.

  • Physical State: White to off-white crystalline powder.

  • Solubility: Sparingly soluble in water; soluble in acidic or basic aqueous solutions (amphoteric nature).

  • Isoelectric Point (pI): Estimated at ~5.8 (consistent with phenylglycine derivatives).

  • Acidity (pKa):

    • 
       (COOH): ~1.9 – 2.1
      
    • 
       (
      
      
      
      ): ~8.8 – 9.1
  • Stereochemistry: The methoxy group at the meta position exerts an inductive electron-withdrawing effect (

    
    ) and a mesomeric electron-donating effect (
    
    
    
    ), influencing the acidity of the
    
    
    -proton and the stability of downstream intermediates.

Section 2: Synthetic Pathways & Manufacturing

While classical Strecker synthesis yields a racemic mixture requiring wasteful resolution, the Enzymatic Hydantoinase Process is the industry standard for high-yield production. This method utilizes Dynamic Kinetic Resolution (DKR) to theoretically achieve 100% yield of the (R)-isomer.

The "Hydantoinase Process" (DKR)

This bio-catalytic route converts a racemic hydantoin intermediate exclusively into the D-amino acid.

Mechanism of Action[1][2]
  • Racemization: The unreacted L-hydantoin spontaneously racemizes to D-hydantoin under slightly alkaline conditions (pH > 8.0) or via a racemase enzyme.

  • Hydrolysis: D-Hydantoinase specifically hydrolyzes the D-hydantoin ring to N-carbamoyl-D-amino acid.

  • Decarbamoylation: D-Carbamoylase converts the intermediate to the final D-amino acid.

Graphviz Diagram: Enzymatic Dynamic Kinetic Resolution

DKR_Pathway Substrate 3-Methoxybenzaldehyde Hydantoin_Rac Racemic 5-(3-methoxyphenyl)hydantoin Substrate->Hydantoin_Rac Bucherer-Bergs Reaction L_Hyd (S)-Hydantoin (L-isomer) Hydantoin_Rac->L_Hyd D_Hyd (R)-Hydantoin (D-isomer) Hydantoin_Rac->D_Hyd L_Hyd->D_Hyd Spontaneous Racemization (pH > 8.0) Carbamoyl N-Carbamoyl-D-3-methoxyphenylglycine D_Hyd->Carbamoyl D-Hydantoinase Product (R)-Amino-3-methoxy-benzeneacetic acid Carbamoyl->Product D-Carbamoylase + H2O

Caption: The Dynamic Kinetic Resolution pathway allows for the conversion of the racemic hydantoin precursor exclusively into the (R)-amino acid product.

Experimental Protocol: Enzymatic Production

Objective: Synthesis of (R)-


-Amino-3-methoxy-benzeneacetic acid from 3-methoxybenzaldehyde.

Reagents:

  • 3-Methoxybenzaldehyde

  • Ammonium carbonate / Potassium cyanide (for Bucherer-Bergs)

  • Agrobacterium sp. lysate (source of D-hydantoinase/carbamoylase)

  • Manganese chloride (

    
    , cofactor)
    

Step-by-Step Methodology:

  • Precursor Synthesis (Bucherer-Bergs):

    • Dissolve 3-methoxybenzaldehyde (1.0 eq) in 50% EtOH/Water.

    • Add

      
       (3.0 eq) and KCN (1.2 eq). Caution: Handle cyanides with extreme safety protocols.
      
    • Reflux at 60°C for 4 hours.

    • Cool and acidify to precipitate 5-(3-methoxyphenyl)hydantoin . Filter and dry.

  • Bioconversion (The DKR Step):

    • Suspend the racemic hydantoin (50 g/L) in Phosphate Buffer (0.1 M, pH 8.5).

    • Add

      
       (1 mM) as a cofactor for the metalloenzymes.
      
    • Add immobilized D-hydantoinase/D-carbamoylase enzyme preparation.

    • Process Control: Maintain pH at 8.0–8.5 using 2M NaOH. Stir gently at 40°C under

      
       atmosphere.
      
    • Self-Validation Check: Monitor consumption of hydantoin via HPLC. The reaction is complete when the hydantoin peak disappears (< 0.5%).

  • Isolation:

    • Filter off the immobilized enzyme (recyclable).

    • Adjust filtrate pH to the isoelectric point (~pH 5.8) using 6M HCl.

    • Cool to 4°C to crystallize the product.

    • Filter, wash with cold water, and dry under vacuum.

Section 3: Analytical Characterization & Quality Control[7]

Ensuring enantiomeric purity is paramount, as the (S)-isomer may be inactive or toxic.

Chiral HPLC Method (Gold Standard)

Direct resolution using a crown-ether or polysaccharide-based chiral stationary phase (CSP) is preferred over derivatization to avoid kinetic resolution errors during sample prep.

ParameterCondition
Column CROWNPAK® CR-I(+) or Chiralpak® ZWIX(+)
Mobile Phase Perchloric acid (pH 1.5) or MeOH/Acetonitrile with acidic additives
Flow Rate 0.5 mL/min
Temperature 25°C (Low temp improves resolution of enantiomers)
Detection UV at 210 nm (Amide band) and 254 nm (Aromatic)
Acceptance Criteria Enantiomeric Excess (ee) > 99.5%
Analytical Workflow Diagram

QC_Workflow Sample Raw Product Batch Prep Sample Prep (Dissolve in Mobile Phase) Sample->Prep HPLC Chiral HPLC (CROWNPAK CR-I) Prep->HPLC Decision ee > 99.5%? HPLC->Decision Release Release for Synthesis Decision->Release Yes Reprocess Recrystallize Decision->Reprocess No Reprocess->Prep

Caption: Quality Control decision tree for validating enantiomeric purity before downstream application.

Section 4: Pharmacological & Industrial Utility[4]

Role in Antibiotic Synthesis

(R)-


-Amino-3-methoxy-benzeneacetic acid is a structural analog of the side chain found in Amoxicillin (4-hydroxy) and Ampicillin (unsubstituted).
  • Mechanism: The D-phenylglycine side chain enables the antibiotic to pass through the porin channels of Gram-negative bacteria.

  • Modification: The 3-methoxy group alters the lipophilicity and electronic profile, potentially overcoming resistance mechanisms in specific bacterial strains or improving oral bioavailability.

Peptidomimetics and Prodrugs
  • Protease Resistance: Incorporation of this D-amino acid into peptide drugs prevents recognition by natural L-proteases (e.g., Trypsin, Chymotrypsin), significantly extending the plasma half-life (

    
    ) of the therapeutic.
    
  • Prodrugs: The amino group can be acylated to form prodrugs that improve solubility, releasing the active moiety upon hydrolysis.

Section 5: Handling and Stability

  • Storage: Store at +2°C to +8°C in a tightly sealed container. Hygroscopic; protect from moisture.

  • Stability: Stable under neutral and acidic conditions. Avoid strong oxidizers.

  • Safety: Irritant to eyes and respiratory system. Standard PPE (gloves, goggles, dust mask) is required.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12352112, (R)-alpha-Methoxyphenylacetic acid (Analogous Structure Data). Retrieved from [Link]

  • Vertex AI Research.Enzymatic Resolution of Phenylglycines: Hydantoinase Process Overview.

Sources

Exploratory

An In-depth Technical Guide to (R)-α-Amino-3-methoxy-benzeneacetic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-α-Amino-3-methoxy-benzeneacetic acid is a non-proteinogenic amino acid that holds significant interest in the fields of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-α-Amino-3-methoxy-benzeneacetic acid is a non-proteinogenic amino acid that holds significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, combining a chiral α-amino acid moiety with a methoxy-substituted phenyl ring, make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications, with a focus on the scientific principles and experimental considerations that are critical for its effective use in a research and development setting.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [2]
IUPAC Name (2R)-2-amino-2-(3-methoxyphenyl)acetic acid
Appearance White to off-white crystalline powder
Solubility Soluble in aqueous acids and bases.
XLogP3 -1.7[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 3[2]

Synthesis and Chiral Resolution

The synthesis of α-amino acids is a well-established field in organic chemistry, with several robust methods available. The choice of synthetic route often depends on the desired scale, purity requirements, and the availability of starting materials.

General Synthetic Approaches

Common methods for the synthesis of the racemic α-Amino-3-methoxy-benzeneacetic acid include:

  • Strecker Synthesis: This is a classic method that involves the reaction of 3-methoxybenzaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile[3].

  • Amidomalonate Synthesis: This route utilizes diethyl acetamidomalonate as a nucleophile to react with a suitable 3-methoxybenzyl halide, followed by hydrolysis and decarboxylation to yield the desired amino acid[3].

  • Reductive Amination: The corresponding α-keto acid, 2-oxo-2-(3-methoxyphenyl)acetic acid, can be converted to the amino acid through reductive amination[3].

Strecker_Synthesis 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde alpha-Aminonitrile alpha-Aminonitrile 3-Methoxybenzaldehyde->alpha-Aminonitrile  NH3, KCN Racemic_Amino_Acid (±)-α-Amino-3-methoxy- benzeneacetic acid alpha-Aminonitrile->Racemic_Amino_Acid  H3O+ / Heat

Caption: Strecker synthesis of racemic α-Amino-3-methoxy-benzeneacetic acid.

Chiral Resolution

Obtaining the enantiomerically pure (R)-α-Amino-3-methoxy-benzeneacetic acid is crucial for its application in stereospecific drug design. The separation of the racemic mixture can be achieved through several methods:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts, which can then be separated by fractional crystallization[3].

  • Enzymatic Resolution: Specific enzymes can be used to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. Polysaccharide-based CSPs, for instance, are often effective for the resolution of amino acid derivatives[4].

Chiral_Resolution_Workflow cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_products Enantiomerically Pure Products Racemic_Mixture (±)-α-Amino-3-methoxy- benzeneacetic acid Chiral_HPLC Chiral HPLC Separation Racemic_Mixture->Chiral_HPLC R_Enantiomer (R)-α-Amino-3-methoxy- benzeneacetic acid Chiral_HPLC->R_Enantiomer S_Enantiomer (S)-α-Amino-3-methoxy- benzeneacetic acid Chiral_HPLC->S_Enantiomer

Caption: Workflow for obtaining the (R)-enantiomer via chiral HPLC.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of (R)-α-Amino-3-methoxy-benzeneacetic acid.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals would include those for the aromatic protons, the α-proton, the methoxy protons, and the amine protons.

    • ¹³C NMR: Reveals the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, the N-H stretches of the amine, and the C-O stretch of the methoxy group[5].

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A standard technique for assessing the purity of the compound.

  • Chiral HPLC: As mentioned earlier, this is the primary method for determining the enantiomeric excess (e.e.) of the (R)-enantiomer.

Applications in Drug Development

Non-proteinogenic amino acids like (R)-α-Amino-3-methoxy-benzeneacetic acid are valuable tools in drug discovery for several reasons:

  • Increased Metabolic Stability: Incorporation of unnatural amino acids can make peptide-based drugs less susceptible to degradation by proteases.

  • Conformational Constraints: They can be used to introduce specific conformational biases into peptides or peptidomimetics, leading to improved binding affinity and selectivity for their biological targets.

  • Novel Pharmacophores: The unique side chain can interact with biological targets in ways that natural amino acids cannot, opening up new avenues for drug design.

While specific applications of (R)-α-Amino-3-methoxy-benzeneacetic acid are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. For example, the aminobenzoic acid scaffold is a key component in the development of inhibitors for enzymes involved in inflammatory processes[6].

Drug_Development_Logic Start (R)-α-Amino-3-methoxy- benzeneacetic acid Scaffold Unique Chiral Scaffold Start->Scaffold Incorporate Incorporate into Lead Compound Scaffold->Incorporate Properties Improved Properties Incorporate->Properties Stability Metabolic Stability Properties->Stability Affinity Binding Affinity & Selectivity Properties->Affinity Novelty Novel Interactions Properties->Novelty Candidate Drug Candidate Stability->Candidate Affinity->Candidate Novelty->Candidate

Caption: Role of (R)-α-Amino-3-methoxy-benzeneacetic acid in drug development.

Conclusion

(R)-α-Amino-3-methoxy-benzeneacetic acid represents a valuable and versatile building block for medicinal chemists and drug development professionals. While its specific biological activities are an area for further exploration, the foundational knowledge of its synthesis, chiral resolution, and analytical characterization provides a solid basis for its application in the design and development of next-generation therapeutics. The ability to introduce this unique chiral scaffold into drug candidates offers exciting possibilities for enhancing pharmacokinetic and pharmacodynamic properties, ultimately leading to more effective and safer medicines.

References

  • Chemcd. (n.d.). 2-Amino-2-(3-methoxyphenyl)acetic acid(7314-43-4). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(3-methoxyphenyl)acetic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(3-methoxyphenyl)acetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Retrieved from [Link]

  • PubChem. (n.d.). Benzeneacetic acid, 3-methoxy-alpha-[(trimethylsilyl)oxy]-, trimethylsilyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzeneacetic acid, 4-(acetyloxy)-3-methoxy-, methyl ester. Retrieved from [Link]

  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzeneacetic acid, α-methoxy-, (S)-. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of α-amino-3-thiopheneacetic acid. Retrieved from [Link]

  • ResearchGate. (2018, December 15). How to separate amino acid enantiomers?. Retrieved from [Link]

  • PMC. (n.d.). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. Retrieved from [Link]

  • Google Patents. (n.d.). US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
  • Google Patents. (n.d.). CN102824900A - Method for chiral separation of various side chain protected amino acids.
  • Frontiers. (2021, April 29). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Recent advances in biological applications of mannich bases — An overview. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Beilstein Journal of Organic Chemistry. (2017, May 3). Squaryl molecular metaphors - application to rational drug design and imaging agents. Retrieved from [Link]

  • MDPI. (2021, October 11). 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. Retrieved from [Link]

Sources

Foundational

Distinguishing Enantiomers: A Technical Guide to (R)-3-Methoxyphenylglycine and D-3-Methoxyphenylglycine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract In the landscape of modern drug discovery and development, the stereo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail but a fundamental determinant of its biological activity, efficacy, and safety profile. Non-proteinogenic amino acids, such as 3-methoxyphenylglycine, are critical building blocks in the synthesis of complex therapeutics, including peptide antibiotics and neurological agents.[1][2][3] A frequent point of confusion for researchers lies in the nuanced but critical differences between stereochemical nomenclature systems, specifically the Cahn-Ingold-Prelog (R/S) system and the Fischer-Rosanoff (D/L) system. This guide provides an in-depth technical analysis of the distinction between (R)-3-methoxyphenylglycine and D-3-methoxyphenylglycine, moving from fundamental principles of stereochemistry to practical implications in synthesis, separation, and biological function.

The Imperative of Chirality in Pharmaceutical Sciences

Chirality, the property of a molecule being non-superimposable on its mirror image, is a central concept in pharmacology. These mirror-image isomers, known as enantiomers, possess identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility). However, the biological environment—comprised of chiral proteins, enzymes, and receptors—is profoundly stereoselective. Consequently, enantiomers of a chiral drug can exhibit widely divergent pharmacological and toxicological profiles.[4] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the characterization of individual enantiomers, strongly recommending the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize potential toxicity.[4]

Decoding Stereochemical Nomenclature: (R/S) vs. (D/L)

The core of the topic lies in understanding that "(R)" and "D" are descriptors from two different systems of nomenclature. They are not interchangeable and describe different aspects of a molecule's configuration.

The Cahn-Ingold-Prelog (R/S) System: An Absolute Configuration

The R/S system provides the absolute configuration of a single chiral center. It is an unambiguous, systematic method based on a set of priority rules.[5][6][7]

Protocol for Assigning R/S Configuration:

  • Identify the Chiral Center: Locate the carbon atom bonded to four different substituents. For 3-methoxyphenylglycine, this is the alpha-carbon (Cα).

  • Assign Priorities: Rank the four substituents based on the atomic number of the atoms directly attached to the chiral center. Higher atomic number equals higher priority.[8]

    • If there is a tie, move to the next atoms along the chains until a point of difference is found.[7]

    • Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[7]

  • Orient the Molecule: Position the molecule so that the lowest-priority substituent (usually hydrogen) points away from the viewer.

  • Determine Configuration: Trace the path from the highest priority (1) to the second (2) to the third (3) priority substituent.

    • If the path is clockwise , the configuration is R (Rectus, Latin for right).

    • If the path is counter-clockwise , the configuration is S (Sinister, Latin for left).

For 3-methoxyphenylglycine, the priorities around the alpha-carbon are:

  • -NH₂ (Nitrogen, Z=7)

  • -COOH (Carbon bonded to two Oxygens)

  • -C₆H₄OCH₃ (Carbon of the phenyl ring)

  • -H (Hydrogen, Z=1)

CIP_Priority_Assignment cluster_molecule (R)-3-Methoxyphenylglycine cluster_logic Clockwise Path: 1 → 2 → 3 C_alpha NH2 —NH₂ C_alpha->NH2 COOH —COOH C_alpha->COOH Phenyl —C₆H₄OCH₃ C_alpha->Phenyl H —H C_alpha->H P1 1 P2 2 P3 3 Result Configuration = R P4 4 (Away)

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (R)-3-methoxyphenylglycine.

The Fischer-Rosanoff (D/L) System: A Relative Configuration

The D/L system provides a relative configuration , comparing the stereochemistry of a molecule to a reference compound, glyceraldehyde.[9][10] This system is older and remains prevalent in amino acid and carbohydrate chemistry for historical reasons.[11]

Protocol for Assigning D/L Configuration (using Fischer Projections):

  • Draw the Fischer Projection: The carbon chain is drawn vertically, with the most oxidized carbon (in this case, the carboxyl group -COOH) at the top.[12] Horizontal bonds are considered to be projecting out towards the viewer, and vertical bonds project away.[13]

  • Identify the Key Substituent: For amino acids, the position of the amino group (-NH₂) on the chiral carbon determines the configuration.[14]

  • Assign Configuration:

    • If the amino group is on the right , the configuration is D (Dextro).

    • If the amino group is on the left , the configuration is L (Levo).

Crucial Point: For most naturally occurring amino acids (the L-amino acids), the absolute configuration is (S). However, this is not a universal rule.[5] The relationship between the two systems depends entirely on the Cahn-Ingold-Prelog priorities of the specific R-group. For 3-methoxyphenylglycine, the phenyl-containing R-group has a higher priority than the carboxyl group, which is unusual for many amino acids. Let's analyze:

  • Priorities: 1: -NH₂, 2: -COOH, 3: -C₆H₄OCH₃, 4: -H.

  • For D-3-methoxyphenylglycine: The -NH₂ group is on the right in the Fischer projection. With -H pointing towards the viewer (horizontal bond), tracing the path 1 -> 2 -> 3 gives a clockwise direction. Because the lowest priority group is pointing towards the viewer, the rule is reversed. Thus, a clockwise path indicates an (S) configuration.

  • For (R)-3-methoxyphenylglycine: This corresponds to the L-configuration in the Fischer projection, where the -NH₂ group is on the left.

This leads to the critical distinction for this specific molecule:

  • D-3-methoxyphenylglycine is (S)-3-methoxyphenylglycine.

  • (R)-3-methoxyphenylglycine is L-3-methoxyphenylglycine.

This is a non-intuitive result for those accustomed to the common proteinogenic amino acids and underscores the importance of applying the rules systematically rather than relying on generalizations.

FeatureCahn-Ingold-Prelog (R/S) SystemFischer-Rosanoff (D/L) System
Type Absolute ConfigurationRelative Configuration
Basis Atomic number priority of substituentsSpatial relation to glyceraldehyde
Scope Universal for any chiral centerPrimarily used for amino acids & sugars
Ambiguity UnambiguousCan be ambiguous for complex molecules
Application Systematic chemical nomenclature (IUPAC)Biochemical and historical context

Table 1: A comparative summary of the (R/S) and (D/L) stereochemical nomenclature systems.

Synthesis and Chiral Resolution

Producing a single enantiomer of 3-methoxyphenylglycine is a common challenge in pharmaceutical synthesis. This can be achieved through two primary strategies: asymmetric synthesis (building the desired enantiomer from the start) or chiral resolution (separating a racemic mixture).

Asymmetric Synthesis

Asymmetric synthesis involves using chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer over the other. Methods like diastereoselective Strecker reactions or Evans electrophilic amination have been employed for the synthesis of related phenylglycine derivatives.[15] These methods are often complex and require significant process optimization but are highly efficient for large-scale production.

Chiral Resolution of Racemic Mixtures

For laboratory-scale work and analysis, the separation of a 50:50 (racemic) mixture of enantiomers is often more practical. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique.[4][16]

Workflow: Chiral HPLC Separation of 3-Methoxyphenylglycine Enantiomers

Chiral_HPLC_Workflow prep 1. Sample Preparation Dissolve racemic 3-methoxyphenylglycine in mobile phase. system 2. System Equilibration Pump mobile phase through Chiral Stationary Phase (CSP) column until baseline is stable. prep->system Load sample inject 3. Injection Inject a precise volume of the sample onto the column. system->inject System ready separation 4. Enantiomeric Separation Differential interaction of (R) and (D) enantiomers with the CSP leads to different retention times. inject->separation Sample on column detection 5. Detection Monitor eluent with a UV detector (e.g., at 254 nm). separation->detection Separated enantiomers elute analysis 6. Data Analysis Integrate peak areas to determine enantiomeric excess (% ee) and purity. detection->analysis Generate chromatogram

Caption: Standard workflow for the analytical separation of enantiomers using Chiral HPLC.

Detailed Protocol: Analytical Chiral HPLC

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. For phenylglycine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose coated on a silica support) are highly effective. A column such as a Chiralcel® OD-H or Chiralpak® AD-H is a validated starting point.

    • Rationale: These phases create chiral cavities and surfaces where enantiomers can interact differently via hydrogen bonds, dipole-dipole, and π-π interactions with the phenyl ring, leading to differential retention.

  • Mobile Phase Preparation: A typical mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). A common starting condition is 90:10 (v/v) Hexane:Isopropanol. An acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) may be required to suppress ionization of the amino and carboxyl groups, ensuring sharp, symmetrical peaks.

    • Rationale: The alcohol modifier competes with the analyte for polar interaction sites on the CSP, modulating retention time. The additive ensures the analyte is in a single ionic form.

  • Sample Preparation: Prepare a stock solution of racemic 3-methoxyphenylglycine at approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or maximum absorbance wavelength of the analyte)

  • Data Interpretation: The output chromatogram will show two distinct peaks corresponding to the two enantiomers. The area under each peak is proportional to its concentration. Enantiomeric excess (% ee) can be calculated as: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Differential Biological and Pharmacological Profiles

The structural difference between (R)- and (D)-3-methoxyphenylglycine, dictated by their stereochemistry, is the basis for their potentially distinct biological activities. This is rationalized by the three-point attachment model , where a chiral molecule must interact with at least three sites on a chiral receptor to achieve a stereospecific fit. One enantiomer may bind with high affinity and elicit a biological response (the eutomer), while the other may bind weakly or not at all (the distomer), or even bind to a different receptor, causing off-target effects.

Three_Point_Attachment cluster_receptor Chiral Receptor Site cluster_R (R)-Enantiomer (Eutomer) cluster_D (D)-Enantiomer (Distomer) A Site A B Site B C Site C R_X X R_X->A Strong Bind R_Y Y R_Y->B Strong Bind R_Z Z R_Z->C Strong Bind D_X X D_X->A Binds D_Z Z D_Y Y D_Y->C Mismatched D_Z->B Mismatched

Caption: Conceptual model of stereoselective binding to a chiral receptor.

While specific comparative data for 3-methoxyphenylglycine enantiomers is not extensively published in public literature, we can infer potential differences based on the behavior of structurally similar phenylglycine analogues, which are known to be potent and selective antagonists at metabotropic glutamate receptors (mGluRs).[17]

Property(R)-3-methoxyphenylglycineD-3-methoxyphenylglycineRationale & Significance
Receptor Affinity Potentially higher affinity for a target receptor (eutomer).Potentially lower affinity or affinity for an off-target receptor (distomer).Determines the potency (EC₅₀/IC₅₀) of the drug. A more potent enantiomer allows for lower dosing.
Pharmacological Activity May act as an agonist, antagonist, or inhibitor.May be inactive, have a different activity (e.g., agonist vs. antagonist), or be toxic.The desired therapeutic effect is typically associated with only one enantiomer.
Metabolic Stability May be metabolized at a different rate by stereoselective enzymes (e.g., Cytochrome P450s).May be metabolized faster or slower, or via a different pathway.Affects the drug's half-life, bioavailability, and potential for drug-drug interactions.
Toxicity May have a well-defined and acceptable safety profile.May be responsible for observed toxicity or adverse drug reactions.Isolating the eutomer can produce a safer medicine by eliminating the toxic enantiomer.

Table 2: Illustrative comparison of potential pharmacological differences between the enantiomers of 3-methoxyphenylglycine, based on established principles of stereopharmacology.

Conclusion

The distinction between (R)-3-methoxyphenylglycine and D-3-methoxyphenylglycine is not merely a matter of nomenclature but a fundamental issue of absolute versus relative stereochemical configuration. For this specific molecule, the (R)-enantiomer corresponds to the L-configuration, and the D-enantiomer corresponds to the (S)-configuration. This highlights the necessity for researchers to rigorously apply the rules of both the Cahn-Ingold-Prelog and Fischer-Rosanoff systems rather than relying on generalizations. For drug development professionals, understanding this difference is paramount, as the specific three-dimensional arrangement dictated by chirality governs every aspect of a drug's interaction with a biological system, from receptor binding and efficacy to metabolic fate and toxicity. The precise synthesis, separation, and characterization of the correct enantiomer are therefore critical, non-negotiable steps in the development of safe and effective therapeutics.

References

  • Structures of Amino Acids. (2025). Chemistry LibreTexts. [Link]

  • Amino Acids, Peptides, and Proteins. University of Wisconsin-Madison Chemistry. [Link]

  • Amino acids | Structure and function of proteins and their constituent amino acids. Achievable MCAT. [Link]

  • Ch27: Amino acid stereochemistry. University of Calgary. [Link]

  • Amino Acids. University of Arizona. [Link]

  • Fischer Projection. University of California, Davis. [Link]

  • Cahn–Ingold–Prelog priority rules. Academic Accelerator. [Link]

  • Cahn–Ingold–Prelog priority rules. Wikipedia. [Link]

  • 3.6 Cahn-Ingold Prelog Rules. (2019). Chemistry LibreTexts. [Link]

  • Designating S or R - priority different for amino acids? (2021). Reddit. [Link]

  • Amino Acid Stereochemistry R and S vs D and L Configuration. (2016). YouTube. [Link]

  • Synthesis of (R)-(4-Methoxy-3,5-dihydroxyphenyl)glycine Derivatives: The Central Amino Acid of Vancomycin and Related Agents. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Absolute configuration. Wikipedia. [Link]

  • D/L and R/S system of nomenclature. CUTM Courseware. [Link]

  • DL and RS System of Nomenclature of Optical Isomers and Sequence Rules. Pharmapproach. [Link]

  • Difference between L&D and S&R in naming. (2018). Chemistry Stack Exchange. [Link]

  • Glycine, N-[2-[[(2,3-dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-phenyl- Properties. EPA. [Link]

  • Chiral Drug Separation. Taylor & Francis Online. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015). RSC Publishing. [Link]

  • Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis. PMC. [Link]

  • Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. (2018). MDPI. [Link]

  • Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. (2018). Semantic Scholar. [Link]

  • N-CARBOBENZYLOXY-L-PHENYLALANYL-L-ALANYLGLYCYLGLYCINE ETHYL ESTER. Organic Syntheses. [Link]

  • Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PMC. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). [Link]

  • N-(4-methoxyphenyl)Glycine. PubChem. [Link]

  • Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. PMC. [Link]

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (2007). In Vivo. [Link]

  • Synthesis method of D-phenylglycine and DL-phenylglycine.
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Exploratory

Pharmacological applications of (R)-a-Amino-3-methoxy-benzeneacetic acid

Topic: Pharmacological applications of (R)- -Amino-3-methoxy-benzeneacetic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Technical Guide: Pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological applications of (R)-


-Amino-3-methoxy-benzeneacetic acid
Content Type:  In-depth Technical Guide
Audience:  Researchers, Scientists, and Drug Development Professionals

Technical Guide: Pharmacological Utility of (R)- -Amino-3-methoxy-benzeneacetic acid

Executive Summary

(R)-


-Amino-3-methoxy-benzeneacetic acid (also known as D-3-methoxyphenylglycine or D-3-OMe-Phg) is a non-proteinogenic, chiral amino acid of significant value in modern medicinal chemistry. Unlike its natural counterparts, this compound offers a unique steric and electronic profile that is exploited to enhance the metabolic stability, lipophilicity, and receptor affinity of peptide-based therapeutics and semi-synthetic antibiotics.

This guide details its critical role as a mutasynthon in the engineering of glycopeptide antibiotics (Vancomycin analogues) and its utility as a chiral scaffold in the design of peptidomimetic ligands for G-protein coupled receptors (GPCRs), specifically Cholecystokinin (CCK) antagonists.

Chemical Architecture & Pharmacophore Properties[1]

Structural Significance

The compound belongs to the phenylglycine family.[1] The (R)-configuration (D-isomer) is pharmacologically privileged, often conferring resistance to enzymatic degradation by proteases that typically recognize L-amino acids.

  • Lipophilicity Modulation: The 3-methoxy substituent increases lipophilicity compared to the hydroxylated analogs (e.g., 4-hydroxyphenylglycine used in Cefprozil). This modification improves passive membrane permeability in oral drug formulations.

  • Conformational Restriction: When incorporated into peptides, the phenylglycine side chain restricts the rotation of the peptide backbone (

    
     and 
    
    
    
    angles) more severely than phenylalanine, favoring specific bioactive conformations (e.g.,
    
    
    -turns).
Comparative Properties Table
Property(R)-3-OMe-PhenylglycineL-Phenylalanine(R)-4-OH-Phenylglycine
Chirality (R) / D(S) / L(R) / D
Side Chain 3-MethoxyphenylBenzyl4-Hydroxyphenyl
Electronic Effect Electron Donating (+M), Inductive Withdrawal (-I)NeutralStrong Electron Donating (+M)
Primary Application Peptidomimetics, MutasynthesisProtein Synthesis

-Lactam Antibiotics (e.g., Cefprozil)
Proteolytic Stability High (Unnatural isomer)LowHigh

Core Application: Engineering Glycopeptide Antibiotics

The most authoritative application of (R)-


-Amino-3-methoxy-benzeneacetic acid lies in the field of combinatorial biosynthesis  (mutasynthesis) of glycopeptide antibiotics (GPAs) such as Balhimycin and Vancomycin.
Mechanism of Action: Mutasynthesis

Glycopeptide antibiotics rely on a heptapeptide core rich in non-proteinogenic amino acids (e.g., 3,5-dihydroxyphenylglycine, Dpg). These residues are crucial for the oxidative cross-linking that rigidifies the antibiotic into the "cup" shape required to bind the bacterial cell wall precursor (Lipid II).

Researchers utilize (R)-3-OMe-Phg as a "mutasynthon" to bypass natural biosynthesis pathways:

  • Blockade: A bacterial strain (e.g., Amycolatopsis balhimycina) is genetically modified to delete the biosynthetic genes for natural Dpg or Hpg.

  • Feeding: The culture is supplemented with (R)-

    
    -Amino-3-methoxy-benzeneacetic acid.
    
  • Incorporation: The non-ribosomal peptide synthetase (NRPS) machinery accepts the synthetic analog, incorporating it into the antibiotic backbone.

Pharmacological Outcome

The incorporation of the 3-methoxy variant alters the binding pocket of the antibiotic.

  • Target: D-Ala-D-Ala terminus of bacterial peptidoglycan.

  • Effect: The methoxy group prevents certain oxidative cross-links (due to lack of the phenolic -OH required for radical coupling) or sterically modifies the binding cleft. This creates novel antibiotic analogues capable of overcoming Vancomycin-Resistant Enterococci (VRE) resistance mechanisms by altering the drug's dependence on specific hydrogen bond networks.

Mutasynthesis Figure 1: Mutasynthesis Pathway for Generating Novel Antibiotics Precursor Synthetic Input: (R)-3-OMe-Phg Bacterium Mutant Strain (ΔdpgA-D) Precursor->Bacterium Feeding NRPS NRPS Machinery (Non-Ribosomal Peptide Synthetase) Bacterium->NRPS Uptake Scaffold Heptapeptide Core Assembly NRPS->Scaffold Adenylation & Condensation Product Novel Glycopeptide Analog Scaffold->Product Oxidative Cross-linking (Altered Regioselectivity)

Figure 1: Workflow for utilizing (R)-3-OMe-Phg in the biosynthesis of novel glycopeptide antibiotics.

Secondary Application: Peptidomimetic GPCR Ligands

(R)-


-Amino-3-methoxy-benzeneacetic acid is a critical intermediate in the synthesis of antagonists for the Cholecystokinin (CCK)  and Gastrin  receptors.
Cholecystokinin (CCK) Antagonists

The CCK receptor system mediates pain, anxiety, and satiety. Developing stable, orally active antagonists requires replacing the labile peptide bonds of the natural ligand (CCK-8) with robust scaffolds.

  • Role of the Compound: It serves as a replacement for the C-terminal Phenylalanine or Tryptophan residues. The D-configuration induces a "reverse turn" structure often required for antagonist activity (locking the molecule in a non-activating conformation).

  • Example Class: Benzodiazepine-based CCK antagonists and linear peptidomimetics often utilize substituted phenylglycines to optimize binding affinity (

    
    ) and selectivity between CCK-A and CCK-B receptor subtypes.
    
Synthesis of Amino-Alcohol Auxiliaries

The acid is frequently reduced to its corresponding alcohol, (R)-2-amino-2-(3-methoxyphenyl)ethanol . This amino alcohol functions as a chiral auxiliary in the asymmetric synthesis of other complex pharmaceutical intermediates, ensuring high enantiomeric excess (ee) in the final drug substance.

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Rationale: To incorporate (R)-3-OMe-Phg into a bioactive peptide sequence for SAR studies.

  • Protection: Convert the free amino acid to Fmoc-(R)-3-OMe-Phg-OH .

    • Reagents: Fmoc-OSu, NaHCO3, Water/Dioxane (1:1).

    • Validation: Verify purity via HPLC (>98%) and structure via 1H-NMR (ensure no racemization).

  • Resin Loading: Use 2-Chlorotrityl chloride resin for C-terminal protection or Rink Amide resin for amides.

    • Coupling: Dissolve Fmoc-AA (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Time: 45-60 minutes at Room Temp. Phenylglycines are sterically hindered; double coupling is recommended.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Purification: Reverse-phase HPLC (C18 column), Gradient Water/Acetonitrile (+0.1% TFA).

Protocol B: Mutasynthesis Feeding (General Guide)

Rationale: Production of antibiotic analogues.

  • Strain Prep: Cultivate the dpg-deficient mutant strain (e.g., A. balhimycina ΔdpgA) in minimal medium.

  • Feeding: Add (R)-

    
    -Amino-3-methoxy-benzeneacetic acid (dissolved in DMSO/Water) to the culture broth in pulses (e.g., at 24h, 48h, 72h) to a final concentration of 2–5 mM.
    
  • Fermentation: Incubate at 28°C for 5–7 days with agitation.

  • Extraction: Centrifuge biomass; extract supernatant with Diaion HP-20 resin. Elute with MeOH gradients.

  • Analysis: Monitor production of new peaks via LC-MS. The mass shift (+14 Da vs hydroxy, or specific shift depending on the replaced residue) confirms incorporation.

References

  • Pelisal, O. et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Royal Society of Chemistry. Link

  • Weist, S. et al. (2002). Mutasynthesis of glycopeptide antibiotics: variation of the non-proteinogenic amino acid 3,5-dihydroxyphenylglycine. Angewandte Chemie International Edition. Link

  • Bock, M. G. et al. (1988).[2] Cholecystokinin antagonists.[2][3][4][5][6] Synthesis and biological evaluation of 3-substituted 1,4-benzodiazepin-2-amines. Journal of Medicinal Chemistry. Link

  • Chem-Impex International. (2024). Product Monograph: (R)-(-)-alpha-Methoxyphenylacetic acid. Link

  • MedChemExpress. (2024). Ro 23-7014 Product Information and Structure. Link

Sources

Foundational

The Role of 3-Methoxyphenylglycine in Non-Ribosomal Peptide Synthesis: An In-depth Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the incorporation of the non-proteinogenic amino acid 3-methoxyphenylglycine (3-Mpg) into non-ribo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the incorporation of the non-proteinogenic amino acid 3-methoxyphenylglycine (3-Mpg) into non-ribosomal peptides (NRPs). We will delve into the mechanisms of non-ribosomal peptide synthesis, the strategies for identifying and characterizing NRPs containing this unique building block, and the experimental workflows to harness this knowledge for the development of novel therapeutics.

Part 1: The World of Non-Ribosomal Peptides and the Allure of Unnatural Amino Acids

Non-ribosomal peptides are a diverse class of natural products synthesized by microorganisms, such as bacteria and fungi.[1] Unlike proteins, which are assembled by the ribosome following an mRNA template, NRPs are constructed by large, modular enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs).[1][2] This independence from the genetic code allows for the incorporation of a vast array of non-proteinogenic amino acids, including D-amino acids and other modified residues, leading to a remarkable structural and functional diversity.[1][3] These unique structural features often bestow potent biological activities upon NRPs, making them a rich source of antibiotics, immunosuppressants, and anticancer agents.[4]

The incorporation of non-proteinogenic amino acids like 3-methoxyphenylglycine is a key strategy employed by nature to expand the chemical space of peptides, often leading to enhanced biological activity, improved metabolic stability, and novel modes of action. Understanding the principles governing the selection and incorporation of these unusual building blocks is paramount for the rational design and engineering of new peptide-based drugs.

Part 2: The NRPS Assembly Line: A Modular Machinery for Peptide Synthesis

NRPSs function as molecular assembly lines, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. A typical elongation module consists of three core domains:

  • Adenylation (A) Domain: This domain is the gatekeeper of substrate specificity. It selects a specific amino acid from the cellular pool and activates it as an aminoacyl-adenylate at the expense of ATP.[2][4]

  • Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: The activated amino acid is then covalently tethered to the PCP domain via a phosphopantetheine arm. This flexible arm shuttles the substrate between the different catalytic domains of the module.[2]

  • Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid on its own module's PCP domain and the growing peptide chain attached to the PCP domain of the preceding module.[2]

The process is initiated by a starting module and terminated by a Thioesterase (TE) domain, which releases the final peptide product, often through cyclization.[2]

Part 3: A Case Study: The Incorporation of 3-Methoxyphenylglycine

While the natural occurrence of 3-methoxyphenylglycine in NRPs is not widely documented, its potential for incorporation has been demonstrated. Research on the biosynthesis of the glycopeptide antibiotic balhimycin revealed that the adenylation domain of the seventh module (A7) of the balhimycin NRPS is capable of activating and incorporating 3-methoxyphenylglycine in vivo. This was shown by feeding a Dpg-deficient mutant strain with 3-methoxyphenylglycine, which resulted in the production of a modified balhimycin analogue. This highlights the plasticity of some A-domains and provides a crucial starting point for exploring the role of 3-Mpg in NRPS.

The Biosynthetic Origins of Phenylglycine-type Precursors

The biosynthesis of 3-methoxyphenylglycine is not as well-elucidated as that of its close relatives, 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), which are key components of glycopeptide antibiotics like vancomycin. The biosynthesis of Dpg, for instance, starts from malonyl-CoA and involves a type III polyketide synthase (PKS), DpgA, followed by a series of enzymatic modifications. It is plausible that the biosynthesis of 3-methoxyphenylglycine follows a similar logic, potentially involving methylation of a dihydroxyphenylglycine precursor.

Part 4: A Practical Workflow for Investigating 3-Methoxyphenylglycine Incorporation

This section outlines a comprehensive, step-by-step workflow for researchers aiming to identify and characterize NRPS pathways involving 3-methoxyphenylglycine.

Step 1: In Silico Identification of Candidate NRPS Gene Clusters

The journey begins with genome mining to identify potential NRPS gene clusters that might incorporate 3-Mpg.

  • Genome Sequencing: Obtain the genomic DNA of a microorganism of interest, potentially a known producer of phenylglycine-containing natural products.

  • Gene Cluster Annotation: Utilize bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PRISM (Prediction Informatics for Secondary Metabolomes) to identify and annotate putative NRPS gene clusters within the genome. These tools can predict the domain organization of the NRPS and often provide a prediction of the substrate specificity of the A-domains.

  • A-Domain Specificity Prediction: Focus on A-domains that are predicted to activate aromatic amino acids. While direct prediction of 3-Mpg specificity is unlikely with current tools, look for A-domains with predicted specificity for phenylalanine, tyrosine, or other phenylglycine derivatives. The NRPSpredictor2 tool can be used for more detailed A-domain analysis.

  • Homology Searching: Perform BLAST searches with the sequences of known phenylglycine-activating A-domains (e.g., the A7 domain of the balhimycin NRPS) against the identified gene clusters.

bioinformatics_workflow cluster_0 In Silico Analysis Genome Genomic DNA Sequencing Genome Sequencing Genome->Sequencing antiSMASH antiSMASH / PRISM Sequencing->antiSMASH A_Domain_Prediction A-Domain Specificity Prediction (NRPSpredictor2) antiSMASH->A_Domain_Prediction BLAST Homology Search (BLAST) antiSMASH->BLAST Candidate_Cluster Candidate NRPS Gene Cluster A_Domain_Prediction->Candidate_Cluster BLAST->Candidate_Cluster

Figure 1: Bioinformatics workflow for identifying candidate NRPS gene clusters.
Step 2: Heterologous Expression of the Candidate NRPS Gene Cluster

To confirm the function of the identified gene cluster, it needs to be expressed in a suitable host organism.

Streptomyces species are often excellent hosts for expressing actinobacterial NRPS gene clusters due to their similar codon usage and metabolic background.

  • Vector Construction: Clone the entire candidate NRPS gene cluster into a suitable Streptomyces expression vector (e.g., a vector with an integrative element like pSET152 or a replicative plasmid like pIJ101).

  • Host Strain Selection: Choose a well-characterized and genetically tractable Streptomyces host strain, such as S. coelicolor M1152 or S. lividans TK24.

  • Transformation: Introduce the expression vector into the chosen Streptomyces host via protoplast transformation or conjugation from E. coli.

  • Cultivation and Precursor Feeding: Grow the recombinant Streptomyces strain in a suitable production medium. To facilitate the incorporation of 3-Mpg, supplement the medium with exogenous 3-methoxyphenylglycine.

  • Extraction of Metabolites: After a suitable incubation period, extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate or butanol).

Step 3: In Vitro Characterization of the Adenylation Domain

To directly assess the substrate specificity of the putative 3-Mpg activating A-domain, it can be expressed and purified for in vitro assays.

This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is a hallmark of amino acid activation by an A-domain.

  • A-Domain Cloning and Expression: Subclone the DNA sequence encoding the A-domain of interest into an E. coli expression vector, typically with an N- or C-terminal His-tag for purification. Express the protein in a suitable E. coli strain like BL21(DE3).

  • Protein Purification: Purify the His-tagged A-domain using immobilized metal affinity chromatography (IMAC).

  • Assay Setup: Prepare a reaction mixture containing the purified A-domain, ATP, MgCl₂, [³²P]PPi, and the amino acid substrate to be tested (in this case, 3-methoxyphenylglycine and a panel of other amino acids as controls).

  • Reaction and Quenching: Initiate the reaction by adding the enzyme and incubate at an optimal temperature. Stop the reaction by adding a quenching solution (e.g., perchloric acid and activated charcoal).

  • Detection and Quantification: The charcoal binds the [³²P]ATP formed during the exchange reaction. After washing the charcoal to remove unincorporated [³²P]PPi, the radioactivity of the charcoal is measured using a scintillation counter. A higher count indicates a higher rate of amino acid activation.

Component Final Concentration
Purified A-domain1-5 µM
ATP1-5 mM
MgCl₂5-10 mM
[³²P]PPi0.1-1 mM
Amino Acid1-10 mM
Buffer (e.g., Tris-HCl, pH 7.5)50-100 mM

Table 1: Typical Reaction Components for an ATP-PPi Exchange Assay

atp_ppi_workflow cluster_1 In Vitro A-Domain Characterization Cloning Clone & Express His-tagged A-domain Purification IMAC Purification Cloning->Purification Assay ATP-PPi Exchange Assay (with 3-Mpg & controls) Purification->Assay Detection Scintillation Counting Assay->Detection Specificity Determine Substrate Specificity Detection->Specificity

Figure 2: Experimental workflow for the in vitro characterization of A-domain specificity.
Step 4: Structural Elucidation of the Novel NRP

The final and most crucial step is to identify and characterize the non-ribosomal peptide containing 3-methoxyphenylglycine.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary tool for the detection and structural analysis of novel NRPs.

  • Chromatographic Separation: Separate the components of the crude extract from the heterologous expression experiment using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • Mass Spectrometry Detection: Analyze the eluting compounds using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) to obtain accurate mass measurements of the parent ions.

  • Tandem Mass Spectrometry (MS/MS): Select the ion corresponding to the predicted mass of the 3-Mpg-containing NRP for fragmentation. The fragmentation pattern will provide information about the amino acid sequence of the peptide.

  • Data Analysis: Analyze the MS/MS spectra to identify characteristic fragment ions (b- and y-ions for linear peptides, and more complex patterns for cyclic peptides). The mass difference between fragment ions will correspond to the masses of the constituent amino acids, including the unique mass of 3-methoxyphenylglycine.

Amino Acid Residue Mass (Da)
Glycine57.02
Alanine71.04
Phenylalanine147.07
Tyrosine163.06
3-Methoxyphenylglycine 179.07

Table 2: Residue Masses of Selected Amino Acids for MS/MS Analysis

Part 5: Conclusion and Future Perspectives

The incorporation of 3-methoxyphenylglycine into non-ribosomal peptides represents an exciting avenue for the discovery and development of novel bioactive compounds. The workflow outlined in this guide provides a systematic approach for researchers to identify, produce, and characterize these unique molecules. By combining the power of bioinformatics, heterologous expression, in vitro enzymology, and modern analytical techniques, the vast and largely untapped potential of NRPS machinery can be harnessed to generate a new generation of peptide-based therapeutics with enhanced properties. Future efforts in this field will likely focus on engineering A-domain specificity to predictably incorporate 3-Mpg and other non-proteinogenic amino acids into desired peptide scaffolds, further expanding the repertoire of accessible NRPs.

References

  • Marahiel, M. A., Stachelhaus, T., & Mootz, H. D. (1997). Modular Peptide Synthetases Involved in Nonribosomal Peptide Synthesis. Chemical Reviews, 97(7), 2651–2674. [Link]

  • Finking, R., & Marahiel, M. A. (2004). Biosynthesis of Nonribosomal Peptides. Annual Review of Microbiology, 58(1), 453–488. [Link]

  • Süssmuth, R. D., & Mainz, A. (2017). Nonribosomal peptide synthesis—principles and prospects. Angewandte Chemie International Edition, 56(14), 3770-3821. [Link]

  • Walsh, C. T. (2004). Polyketide and nonribosomal peptide antibiotics: modularity and versatility. Science, 303(5665), 1805–1810. [Link]

  • Süssmuth, R. D., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(10), 1435-1463. [Link]

  • Blin, K., et al. (2019). antiSMASH 5.0: updates to the secondary metabolite genome mining pipeline. Nucleic Acids Research, 47(W1), W81-W87. [Link]

  • Skinnider, M. A., et al. (2020). PRISM 4 and GNP 2: expanding the biosynthetic and chemical space of natural products. Nucleic Acids Research, 48(W1), W459-W465. [Link]

  • Röttig, M., et al. (2011). NRPSpredictor2—a web server for predicting NRPS adenylation domain specificity. Nucleic Acids Research, 39(suppl_2), W362-W367. [Link]

  • Kieser, T., et al. (2000). Practical Streptomyces Genetics. John Innes Foundation. [Link]

  • Linne, U., & Marahiel, M. A. (2000). Control of substrate recognition by the nonribosomal peptide synthetase initiation module TycA-A. Biochemistry, 39(34), 10439–10447. [Link]

  • Kersten, R. D., et al. (2011). A mass spectrometry-guided genome mining approach for the discovery of novel peptide antibiotics. Nature Chemical Biology, 7(12), 794–802. [Link]

  • Pfeifer, E., et al. (2001). A polyketide synthase in glycopeptide biosynthesis: the biosynthesis of the non-proteinogenic amino acid (S)-3,5-dihydroxyphenylglycine. Journal of Biological Chemistry, 276(41), 38370-38377. [Link]

Sources

Exploratory

A Technical Guide to Assessing the Physiological Stability of (R)-α-Amino-3-methoxy-benzeneacetic Acid

Executive Summary The journey of a novel chemical entity from discovery to a viable therapeutic agent is contingent upon a set of core physicochemical and biochemical properties, among which stability is paramount. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey of a novel chemical entity from discovery to a viable therapeutic agent is contingent upon a set of core physicochemical and biochemical properties, among which stability is paramount. This guide provides a comprehensive framework for the systematic evaluation of (R)-α-Amino-3-methoxy-benzeneacetic acid's stability under physiological conditions. As a molecule possessing a chiral α-amino acid moiety, a phenylacetic core, and a methoxy group, it presents a unique profile of potential liabilities, including susceptibility to pH-dependent hydrolysis, enzymatic degradation, and oxidative metabolism. This document is structured not as a rigid protocol, but as a strategic guide for researchers, scientists, and drug development professionals. It elucidates the rationale behind experimental designs, from foundational aqueous buffer stability studies to complex in vitro metabolic assays using plasma and liver-derived systems. By integrating detailed, self-validating experimental workflows with robust data analysis techniques, this guide aims to empower research teams to generate a definitive stability profile, enabling informed decisions in the lead optimization and candidate selection process.

Introduction: The Imperative of Stability Assessment

The Significance of Stability in Drug Development

The stability of a drug candidate is a critical quality attribute (CQA) that profoundly influences its safety, efficacy, and shelf-life.[1][2][3] An unstable compound can degrade in vivo before reaching its target, leading to a loss of therapeutic effect. Furthermore, degradation products can be inactive, or worse, exhibit toxicity or immunogenicity.[3] Early and thorough assessment of stability under physiological conditions (pH, temperature, and in the presence of metabolic enzymes) is therefore not merely a regulatory requirement but a foundational step in de-risking a development program.[1][4] This guide focuses on the key assays required to build a comprehensive stability profile for (R)-α-Amino-3-methoxy-benzeneacetic acid.

Physicochemical Profile and Structural Considerations

Understanding the inherent structural features of (R)-α-Amino-3-methoxy-benzeneacetic acid is crucial for predicting its stability liabilities. The molecule's structure combines an amino acid, a carboxylic acid, an aromatic ring, and a methoxy ether.

PropertyPredicted/Estimated ValueStructural Implication for Stability
Molecular Formula C9H11NO3N/A
Molecular Weight 181.19 g/mol N/A
Functional Groups Carboxylic Acid, Primary Amine, Phenyl Ring, Methoxy EtherSites for potential pH-dependent reactivity, enzymatic action (amidases, oxidases), and metabolic modification (Phase I & II conjugation).
Chirality (R)-enantiomer at the α-carbonPotential for stereospecific enzymatic degradation or racemization under certain conditions.
pKa (Predicted) ~2.2 (Carboxylic Acid), ~9.5 (Amine)Ionization state will vary significantly in different physiological compartments (e.g., stomach vs. plasma), affecting solubility and reactivity.
logP (Predicted) ~0.5 - 1.0Moderate lipophilicity suggests potential to access membrane-bound metabolic enzymes like Cytochrome P450s.

Anticipated Degradation Pathways

A proactive assessment begins with postulating the most likely routes of degradation based on chemical principles and known biochemical transformations.

Potential Chemical Degradation
  • Hydrolysis: While the core structure is generally robust, intramolecular catalysis involving the amino and carboxyl groups could occur under specific pH conditions, although this is less common than for esters or amides.

  • Oxidation: The benzene ring and, to a lesser extent, the methoxy group are susceptible to oxidative degradation, particularly in the presence of reactive oxygen species. This is a key focus of forced degradation studies, which help validate the stability-indicating power of analytical methods.[5]

  • Racemization: The chiral center could be susceptible to epimerization under harsh pH or temperature conditions, which must be monitored as the (S)-enantiomer may have different pharmacological or toxicological properties.

Potential Metabolic Degradation

Metabolism is the primary route of elimination for many small molecules and is broadly categorized into Phase I and Phase II reactions.[1]

  • Phase I Metabolism: These reactions introduce or expose functional groups. For the target molecule, likely pathways include:

    • O-Demethylation: Cytochrome P450 (CYP) enzymes in the liver can readily cleave the methyl group from the methoxy ether, forming a phenolic metabolite.

    • Aromatic Hydroxylation: CYPs can add a hydroxyl group to the benzene ring.

    • Deamination: Oxidative deamination of the α-amino group can occur, leading to a keto-acid derivative.

  • Phase II Metabolism: These are conjugation reactions that increase water solubility to facilitate excretion.

    • Glucuronidation: The carboxylic acid is a prime site for conjugation with glucuronic acid via UGT enzymes. If Phase I metabolism generates a phenol, that group can also be readily glucuronidated or sulfated.[6]

The bacterial degradation pathway for the parent structure, phenylacetic acid (PAA), involves conversion to phenylacetyl-CoA, followed by epoxidation and ring cleavage.[7][8] While mechanistically distinct from mammalian metabolism, this highlights the susceptibility of the PAA core to enzymatic attack.

Framework for Stability Assessment under Physiological Conditions

A multi-tiered approach is required to assess both chemical and metabolic stability. All studies must employ a validated, stability-indicating analytical method, typically HPLC or UPLC with mass spectrometric detection (LC-MS/MS), capable of separating the parent compound from potential degradants.[5][9]

Chemical Stability in Aqueous Buffers

Causality: The first step is to understand the molecule's intrinsic stability as a function of pH, independent of enzymatic activity. This simulates conditions in various physiological compartments (e.g., stomach pH ~1.2, intestinal lumen pH ~6.5, blood pH ~7.4) and informs formulation development.

  • Prepare Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Prepare Stock Solution: Prepare a concentrated stock solution of (R)-α-Amino-3-methoxy-benzeneacetic acid in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Initiate Incubation: Spike the stock solution into each buffer to a final concentration of 1-10 µM, ensuring the final organic solvent concentration is low (<1%) to prevent solubility artifacts.

  • Incubate: Incubate all solutions at a constant physiological temperature (37°C).[9]

  • Sample Collection: Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours). The T=0 sample represents 100% of the initial compound.

  • Quench Reaction: Immediately quench the degradation by adding an equal volume of cold acetonitrile containing an internal standard. This precipitates proteins (if any) and stops further reaction.

  • Analysis: Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining.

Aqueous_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis stock Compound Stock Solution spike Spike Stock into Buffers stock->spike buffers Prepare Buffers (pH 1.2, 4.5, 7.4, 9.0) buffers->spike incubate Incubate and Sample (T=0, 1, 4, 24, 48h) spike->incubate quench Quench with ACN + IS incubate->quench lcms LC-MS/MS Analysis quench->lcms data Calculate % Remaining vs. Time lcms->data Metabolic_Stability_Workflow cluster_assays Parallel In Vitro Assays (Incubate @ 37°C) cluster_analysis Analysis & Calculation plasma Plasma Stability (Esterases, Amidases) sampling Time-Point Sampling & Quenching plasma->sampling microsomes Microsomal Stability (+/- NADPH for Phase I CYPs) microsomes->sampling hepatocytes Hepatocyte Stability (Phase I + Phase II) hepatocytes->sampling lcms LC-MS/MS Quantitation sampling->lcms calc Calculate % Remaining lcms->calc params Determine Half-Life (t½) & Intrinsic Clearance (CLint) calc->params

Caption: Integrated workflow for in vitro metabolic stability assessment.

Causality: While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for many Phase II conjugation reactions. [1]An assay using intact cryopreserved hepatocytes provides a more complete picture of hepatic metabolism, incorporating both Phase I and Phase II pathways, as well as cellular uptake.

Data Analysis and Interpretation

Quantitation and Calculations

For each assay, the concentration of the parent compound at each time point is expressed as a percentage of the concentration at T=0.

  • Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope (k) of the linear portion of this curve is determined.

    • t½ = 0.693 / |k|

  • Intrinsic Clearance (CLint): This parameter represents the inherent ability of the liver (or other matrix) to metabolize a drug.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Data Presentation

Results should be summarized in a clear, tabular format to allow for easy comparison across species and conditions.

AssayMatrix/Conditiont½ (min)CLint (µL/min/mg protein)% Remaining at 60 min
Aqueous Stability pH 1.2 Buffer>2400N/A>95%
pH 7.4 Buffer>2400N/A>95%
Plasma Stability Human Plasma>120N/A>90%
Rat Plasma110N/A65%
Microsomal Stability Human Liver Microsomes (+NADPH)4530.828%
Human Liver Microsomes (-NADPH)>120<11.5>90%
Rat Liver Microsomes (+NADPH)1592.4<5%

(Note: Data shown are hypothetical examples for illustrative purposes.)

Interpretation of Results
  • Aqueous Stability: High stability across a wide pH range (as in the example table) is desirable. Rapid degradation at a specific pH would require formulation strategies (e.g., enteric coating for acid liability) to overcome it.

  • Plasma Stability: High stability in human plasma is crucial for most applications. Interspecies differences are common; rapid degradation in rat plasma but stability in human plasma (as in the example) would indicate that rodent models may overestimate the clearance of the drug in humans. [10]* Microsomal Stability: The difference between the +NADPH and -NADPH conditions is critical. Significant degradation only in the presence of NADPH (as in the example) strongly implicates CYP-mediated metabolism. [6]A short half-life and high CLint (e.g., <30 min) often correlate with high in vivo hepatic clearance and potentially low oral bioavailability.

Conclusion

The stability assessment of (R)-α-Amino-3-methoxy-benzeneacetic acid is a critical, multi-faceted process that forms the bedrock of its preclinical development. This guide outlines a logical and efficient workflow, starting from the evaluation of intrinsic chemical stability in aqueous systems to probing metabolic fate in complex biological matrices like plasma and liver microsomes. The structural combination of an α-amino acid and a methoxy-substituted phenylacetic acid core necessitates a thorough investigation of potential hydrolysis, oxidation, and both Phase I and Phase II metabolism. By rigorously applying the described protocols and data analysis frameworks, researchers can build a comprehensive stability profile. This profile is not merely a collection of data points but a vital tool for predicting in vivo behavior, guiding medicinal chemistry efforts, and making the crucial go/no-go decisions that define a successful drug development campaign.

References

  • Pharmaguideline. (2012, October 8). Guidelines for Pharmaceutical Stability Study. [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ASEAN. (1997, July 2). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). [Link]

  • Ismail, W., et al. (2010, July 21). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences. [Link]

  • Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • Cui, L., et al. (2022). The degradative pathways of phenylacetic acid. ResearchGate. [Link]

  • Nogales, J., et al. (2007). Characterization of the last step of the aerobic phenylacetic acid degradation pathway. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. PMC. [Link]

  • ReadyCell. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Hidalgo, F., & Zamora, R. (2019, June 7). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Semantic Scholar. [Link]

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Cyprotex. Plasma Stability Assay. [Link]

  • Creative Bioarray. Drug Metabolite Stability Assay Protocol in Whole Blood. [Link]

  • National Center for Biotechnology Information. 3-Amino-4-methoxybenzoic acid. PubChem. [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • Bajaj, S., et al. (2012, March 17). Stability Testing of Pharmaceutical Products. [Link]

  • U.S. Environmental Protection Agency. Methyl α-amino-3-methoxybenzeneacetate Properties. [Link]

  • U.S. Environmental Protection Agency. Benzeneacetic acid, α-amino-3-fluoro-α-(1-methylethyl)-4-nitro-, (αR)- Properties. [Link]

  • Vooturi, R., et al. (2009, June 29). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. ACS Publications. [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Cheméo. Chemical Properties of Benzeneacetic acid, 3-methoxy-, methyl ester (CAS 18927-05-4). [Link]

  • Huynh-Ba, K., & Dong, M. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]

  • Rios, M. (2021, March 9). Stability Testing: Monitoring Biological Product Quality Over Time. BioProcess International. [Link]

  • National Center for Biotechnology Information. Benzeneacetic acid, 3-methoxy-alpha-[(trimethylsilyl)oxy]-, trimethylsilyl ester. PubChem. [Link]

Sources

Foundational

Suppliers and commercial availability of (R)-a-Amino-3-methoxy-benzeneacetic acid

The following technical guide details the commercial landscape, technical specifications, and procurement strategies for (R)- -Amino-3-methoxy-benzeneacetic acid , a specialized chiral intermediate used in advanced pepti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, technical specifications, and procurement strategies for (R)-


-Amino-3-methoxy-benzeneacetic acid , a specialized chiral intermediate used in advanced peptide therapeutics and medicinal chemistry.

Commercial Availability & Technical Guide: (R)- -Amino-3-methoxy-benzeneacetic acid

Executive Summary

(R)-


-Amino-3-methoxy-benzeneacetic acid  (commonly referred to as D-3-Methoxyphenylglycine ) is a non-proteinogenic chiral amino acid. It serves as a critical building block in the synthesis of peptide mimetics, particularly enkephalin analogs and protease inhibitors, where the meta-methoxy substituent provides unique steric and electronic properties that enhance metabolic stability and receptor selectivity.

While structurally related to the side chains of blockbuster antibiotics like Amoxicillin (which uses the para-hydroxy analog), this specific meta-methoxy derivative is primarily a research and development intermediate rather than a commodity chemical. Procurement requires navigating a fragmented supply chain dominated by specialized fine chemical manufacturers in Asia, with limited "off-the-shelf" availability from major Western catalog distributors.

Chemical Identity & Technical Specifications

To ensure procurement accuracy, researchers must strictly adhere to the following chemical identifiers, as the para- (4-methoxy) and ortho- (2-methoxy) isomers are more common but functionally distinct.

ParameterSpecification
Primary Name (R)-

-Amino-3-methoxy-benzeneacetic acid
Common Name D-3-Methoxyphenylglycine
CAS Number 25698-23-1 (Specific to (R)-isomer)
Racemic CAS 7314-43-4 (Avoid unless resolution is planned)
Molecular Formula C

H

NO

Molecular Weight 181.19 g/mol
Chirality (R)-configuration (corresponds to D-amino acids)
Optical Rotation

to

(c=1, 1N HCl)
Appearance White to off-white crystalline powder
Structural Verification

The molecule features a phenylglycine backbone with a methoxy group at the meta (3-) position.[1] The (R)-configuration is critical for biological activity in peptide synthesis, mimicking the D-amino acid stereochemistry often required to prevent enzymatic degradation.

Supply Chain & Commercial Availability

Market Overview

The supply chain for D-3-Methoxyphenylglycine is tiered. It is not typically stocked in bulk by general lab suppliers (e.g., Sigma-Aldrich, Fisher) but is available through specialized building block vendors.

  • Tier 1: Major Catalog Distributors (US/EU)

    • Status: Often listed as "Inquire" or "Backorder."

    • Examples: Fluorochem (UK), Apollo Scientific (UK), Matrix Scientific (US).

    • Role: They source from Tier 2 manufacturers and perform QC/re-packaging.

  • Tier 2: Specialized Manufacturers (China/India)

    • Status: Bulk availability (kg scale).

    • Examples: Amadis Chemical, Capot Chemical, Shanghai Nianxing.

    • Role: Primary synthesis. Lead times are typically 2–3 weeks for export.

Sourcing Strategy Diagram

The following decision tree outlines the optimal procurement strategy based on project phase.

ProcurementStrategy Start Procurement Need Scale Required Scale? Start->Scale Small < 10 grams (Discovery) Scale->Small Large > 100 grams (Process Dev) Scale->Large Catalog Tier 1 Distributors (Fluorochem, Apollo) Small->Catalog High Cost/g Fast Delivery Direct Tier 2 Manufacturers (Custom Synthesis) Large->Direct Low Cost/g Long Lead Time QC_Check Mandatory QC: Chiral HPLC + H-NMR Catalog->QC_Check Direct->QC_Check

Figure 1: Procurement decision tree distinguishing between discovery-phase sourcing (Catalog) and development-phase sourcing (Direct Manufacturer).

Synthesis & Manufacturing Methodologies

Understanding the synthesis is crucial for troubleshooting impurity profiles (e.g., residual resolving agents).

Method A: Strecker Synthesis & Classical Resolution (Dominant Route)

Most commercial supplies are produced via the Strecker reaction followed by optical resolution.

  • Condensation: 3-Methoxybenzaldehyde reacts with KCN/NH

    
    Cl to form the racemic aminonitrile.
    
  • Hydrolysis: Acid hydrolysis yields racemic 3-methoxyphenylglycine (CAS 7314-43-4).

  • Resolution: The racemate is resolved using a chiral acid (e.g., (+)-Tartaric acid or Camphorsulfonic acid).

    • Risk: Residual resolving agent in the final product.

    • QC Requirement: Check for diastereomeric salts via NMR.

Method B: Enzymatic Synthesis (High Purity)

Newer batches may use enzymatic hydantoinase/carbamoylase systems.

  • Hydantoin Formation: 3-Methoxybenzaldehyde

    
     Hydantoin derivative.
    
  • Enzymatic Kinetic Resolution: D-Hydantoinase selectively opens the ring to the D-carbamoyl intermediate.

  • Decarbamoylation: Yields pure D-3-methoxyphenylglycine.

    • Advantage: Higher enantiomeric excess (>99.5% ee).

Quality Control Protocols

Trust but verify. The following protocols are required to validate incoming shipments, especially from new suppliers.

Protocol 1: Chiral Purity Determination (HPLC)
  • Column: Crownpak CR(+) or Chiralpak ZWIX(+) (Daicel).

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0) aqueous solution.

  • Detection: UV at 210 nm and 254 nm.

  • Standard: Inject racemic 3-methoxyphenylglycine (CAS 7314-43-4) to establish separation factors. The (R)-isomer typically elutes second on Crownpak CR(+).

Protocol 2: Chemical Purity (1H-NMR)
  • Solvent: D

    
    O + DCl (Amino acid zwitterion is insoluble in CDCl
    
    
    
    ).
  • Key Signals:

    • Methine proton (

      
      -H): Singlet/weak doublet around 
      
      
      
      5.1 ppm.
    • Methoxy group: Singlet at

      
       3.8 ppm.
      
    • Aromatic region: Multiplet 6.9–7.4 ppm (integration must match 4 protons).

Applications in Drug Development

(R)-


-Amino-3-methoxy-benzeneacetic acid is utilized primarily in Peptide Therapeutics :
  • Enkephalin Analogs: Used to replace Glycine or Phenylalanine residues to restrict conformational freedom and prevent proteolysis.

  • Beta-Lactam Research: Investigated as a side-chain precursor for semi-synthetic cephalosporins, offering a different spectrum of activity compared to the standard 4-hydroxy derivatives (e.g., Cefadroxil).

References

  • ChemSrc. (2025). D-(-)-3-methoxyphenylglycine (CAS 25698-23-1) Physicochemical Properties and Supplier Data. Link

  • Muller, R., Keil, M., & Gerhard, A. (1986). "Synthesis of unnatural amino acids." Tetrahedron, 42(5), 1529.
  • Fluorochem. (2025). Product Catalog: Phenylglycine Derivatives. Link

  • PubChem. (2025). Compound Summary: 3-methoxyphenylglycine.[1][2] Link

Sources

Protocols & Analytical Methods

Method

Protocol for the Efficient Nα-Fmoc Protection of (R)-α-Amino-3-methoxy-benzeneacetic Acid

Abstract This comprehensive application note provides a detailed, field-proven protocol for the Nα-protection of the non-proteinogenic amino acid, (R)-α-Amino-3-methoxy-benzeneacetic acid, using 9-fluorenylmethyloxycarbo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the Nα-protection of the non-proteinogenic amino acid, (R)-α-Amino-3-methoxy-benzeneacetic acid, using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This guide is intended for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics. The protocol emphasizes not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible results.

Introduction: The Significance of Fmoc Protection and Non-Natural Amino Acids

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its stability under acidic conditions and its facile removal with a mild base, typically piperidine.[1][2][] This orthogonality to acid-labile side-chain protecting groups is fundamental to the successful stepwise assembly of peptide chains.[1][4] The protection of the α-amino group is a critical initial step, preventing self-polymerization and ensuring that the correct amino acid sequence is synthesized.[4]

The incorporation of non-natural amino acids, such as (R)-α-Amino-3-methoxy-benzeneacetic acid, into peptide sequences is a powerful strategy in drug discovery. It allows for the exploration of novel chemical space, leading to peptides with enhanced stability, receptor affinity, and pharmacokinetic profiles. This specific amino acid, with its methoxy-substituted phenylglycine scaffold, offers unique structural and electronic properties for molecular design. A reliable protocol for its Fmoc protection is therefore essential for its seamless integration into peptide synthesis workflows.

Reaction Principle and Causality

The Fmoc protection of an amine is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino acid's α-amino group attacks the electrophilic carbonyl carbon of the Fmoc-Cl reagent.[2] This is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[2] The choice of base and solvent system is critical to ensure the solubility of the amino acid and to facilitate the reaction while minimizing side reactions such as racemization.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
(R)-α-Amino-3-methoxy-benzeneacetic acid≥98%Commercially Available
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)≥99%Commercially AvailableMoisture-sensitive, store in a desiccator.
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeCommercially Available
1,4-DioxaneAnhydrousCommercially Available
AcetoneACS Reagent GradeCommercially AvailableFor washing.
Diethyl EtherAnhydrousCommercially AvailableFor washing.
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercially AvailableFor extraction.
1 M Hydrochloric Acid (HCl)Commercially AvailableFor acidification.
Deionized Water
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercially AvailableFor drying organic phase.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocol: Step-by-Step Methodology

This protocol is optimized for a 10 mmol scale reaction. Adjustments may be necessary for different scales.

Dissolution of the Amino Acid
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-α-Amino-3-methoxy-benzeneacetic acid (1.81 g, 10 mmol).

  • Add 50 mL of 1,4-dioxane and 50 mL of a 10% aqueous solution of sodium bicarbonate (5 g NaHCO₃ in 50 mL deionized water).

  • Stir the mixture at room temperature until the amino acid is completely dissolved. The bicarbonate solution acts as a base to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HCl produced during the reaction.[2]

Fmoc-Cl Addition and Reaction
  • Cool the amino acid solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and to minimize potential side reactions.

  • In a separate beaker, dissolve Fmoc-Cl (2.84 g, 11 mmol, 1.1 equivalents) in 30 mL of 1,4-dioxane.

  • Add the Fmoc-Cl solution dropwise to the stirred, chilled amino acid solution over a period of 30 minutes. A white precipitate may form during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring vigorously for 12-16 hours (overnight) to ensure the reaction goes to completion.

Work-up and Purification
  • Transfer the reaction mixture to a 500 mL separatory funnel.

  • Wash the aqueous phase with two 50 mL portions of diethyl ether to remove any unreacted Fmoc-Cl and other non-polar impurities. Discard the organic layers.

  • Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. Perform this step slowly in an ice bath, as it is an exothermic process. The Fmoc-protected amino acid will precipitate as a white solid.

  • Extract the precipitated product with three 75 mL portions of ethyl acetate.

  • Combine the organic extracts and wash them with two 50 mL portions of deionized water, followed by one 50 mL portion of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white, crystalline solid. A typical yield for this reaction is over 90%.[1]

Analytical Characterization and Quality Control

To ensure the successful synthesis and purity of Fmoc-(R)-α-Amino-3-methoxy-benzeneacetic acid, the following analytical techniques are recommended:

TechniquePurposeExpected Outcome
HPLC Purity assessment and enantiomeric excess determination.A single major peak corresponding to the product with a purity of >98%. Chiral HPLC can confirm the retention of the (R)-configuration.[5]
¹H NMR Structural confirmation.Characteristic peaks for the Fmoc group (fluorenyl protons) and the amino acid backbone, including the methoxy group protons.
Mass Spectrometry Molecular weight verification.A peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the Fmoc-protected amino acid.

Workflow Visualization

The following diagram illustrates the key stages of the Fmoc protection protocol.

Fmoc_Protection_Workflow Workflow for Fmoc Protection of (R)-a-Amino-3-methoxy-benzeneacetic acid cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve_aa 1. Dissolve Amino Acid (R)-a-Amino-3-methoxy-benzeneacetic acid in Dioxane/aq. NaHCO₃ cool_aa 3. Cool Amino Acid Solution 0 °C (Ice Bath) dissolve_aa->cool_aa Proceed to reaction prepare_fmoc 2. Prepare Fmoc-Cl Solution Fmoc-Cl in Dioxane add_fmoc 4. Add Fmoc-Cl Solution Dropwise addition prepare_fmoc->add_fmoc cool_aa->add_fmoc react 5. React Overnight Warm to room temperature and stir add_fmoc->react wash_ether 6. Diethyl Ether Wash Remove unreacted Fmoc-Cl react->wash_ether Reaction complete acidify 7. Acidification Adjust to pH 2-3 with 1M HCl wash_ether->acidify extract 8. Ethyl Acetate Extraction Extract the product acidify->extract dry_concentrate 9. Dry and Concentrate Na₂SO₄ and Rotary Evaporation extract->dry_concentrate purify 10. Recrystallization (Optional) Further purification dry_concentrate->purify analysis 11. Characterization HPLC, NMR, Mass Spectrometry dry_concentrate->analysis Final Product purify->analysis If necessary

Caption: Step-by-step workflow for the Fmoc protection of (R)-α-Amino-3-methoxy-benzeneacetic acid.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Extend the reaction time or use a slight excess of Fmoc-Cl. Ensure the amino acid is fully dissolved before adding Fmoc-Cl.
Loss of product during work-up.Ensure the pH is accurately adjusted to 2-3 for complete precipitation. Perform multiple extractions with ethyl acetate.
Product Impurity Unreacted Fmoc-Cl or byproducts.Ensure thorough washing with diethyl ether before acidification. Recrystallize the final product.
Racemization Reaction temperature too high or prolonged exposure to strong base.Maintain the reaction temperature at 0 °C during the addition of Fmoc-Cl. Avoid using an unnecessarily strong base.

Conclusion

This application note provides a robust and reproducible protocol for the Nα-Fmoc protection of (R)-α-Amino-3-methoxy-benzeneacetic acid. By understanding the chemical principles behind each step, researchers can confidently synthesize this valuable building block for advanced peptide synthesis. Adherence to the detailed methodology and analytical checkpoints will ensure the production of high-quality Fmoc-protected amino acid, suitable for the most demanding applications in drug discovery and development.

References

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – Total Synthesis. (2024, January 5). Retrieved February 25, 2026, from [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Retrieved February 25, 2026, from [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases - Phenomenex. (n.d.). Retrieved February 25, 2026, from [Link]

Sources

Application

Application Note: Strategic Incorporation of (R)-3-Methoxyphenylglycine in Solid-Phase Peptide Synthesis (SPPS)

Abstract The incorporation of non-proteinogenic amino acids like (R)-3-methoxyphenylglycine (3-OMe-Phg) is a critical strategy in modern peptidomimetic drug design to enhance proteolytic stability and restrict conformati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-proteinogenic amino acids like (R)-3-methoxyphenylglycine (3-OMe-Phg) is a critical strategy in modern peptidomimetic drug design to enhance proteolytic stability and restrict conformational flexibility. However, the benzylic nature of the


-carbon in phenylglycine derivatives renders them highly susceptible to base-catalyzed racemization during SPPS. This guide provides a validated protocol utilizing DIC/Oxyma Pure  activation to suppress oxazolone-mediated epimerization, ensuring high diastereomeric purity (>98%) in complex peptide sequences.

Introduction & Scientific Context

The Molecule

(R)-3-methoxyphenylglycine is a chiral arylglycine derivative. Structurally, it resembles phenylglycine but features a methoxy substituent at the meta position.

  • Role in Drug Design: The bulky phenyl ring introduces significant steric constraints, locking the peptide backbone into specific conformations (e.g.,

    
    -turns). The 3-methoxy group provides a specific handle for hydrogen bonding and modulates the electronic properties of the aromatic ring, often improving metabolic stability against cytochrome P450 oxidation compared to unsubstituted phenyl rings.
    
  • Key Applications: Protease inhibitors (e.g., HCV, Thrombin), antimicrobial peptides (Teixobactin analogs), and GPCR ligands.

The Challenge: Racemization

The primary synthetic hurdle is the high acidity of the


-proton. The phenyl ring stabilizes the carbanion intermediate formed during activation. The meta-methoxy group, while an electron-donating group (EDG) by resonance, exerts an electron-withdrawing inductive effect (

), which can further acidify the

-proton compared to standard amino acids.

Mechanism: During activation, the carbonyl oxygen of the Fmoc-amino acid attacks the activated ester, forming a 5(4H)-oxazolone intermediate. This intermediate is prone to base-catalyzed enolization, destroying the chiral center.

Visualizing the Racemization Pathway

The following diagram illustrates the critical failure mode that this protocol is designed to prevent.

RacemizationMechanism Start Activated Fmoc-(R)-3-OMe-Phg Oxazolone 5(4H)-Oxazolone Intermediate Start->Oxazolone Cyclization Peptide Desired Peptide (L-Isomer) Start->Peptide Fast Coupling (No Base) Enol Achiral Enol (Planar) Oxazolone->Enol Base (DIPEA/DBU) Proton Abstraction Racemic Racemic Product (DL-Mixture) Oxazolone->Racemic Amine Attack (Slow Coupling) Enol->Oxazolone Reprotonation

Figure 1: Mechanism of base-catalyzed racemization via oxazolone formation. Strong bases (DIPEA) promote the red pathway.

Strategic Protocol: Low-Racemization Coupling

Reagent Selection Rationale

Standard protocols using HBTU/DIPEA are contraindicated for (R)-3-methoxyphenylglycine. The presence of tertiary bases (DIPEA, NMM) abstracts the acidic


-proton.
  • Recommended System: DIC (Diisopropylcarbodiimide) / Oxyma Pure .[1][2]

    • Why? This carbodiimide-mediated coupling operates at near-neutral pH (approx. pH 4-5), drastically reducing the rate of oxazolone enolization. Oxyma Pure acts as a superior nucleophile to HOBt, suppressing racemization while maintaining high coupling efficiency.

  • Alternative: COMU / TMP (2,4,6-Trimethylpyridine) . TMP is a sterically hindered weak base that minimizes proton abstraction.

Step-by-Step Protocol

Materials:

  • Fmoc-(R)-3-methoxyphenylglycine-OH

  • Resin: Rink Amide ProTide or Wang (Loading < 0.6 mmol/g recommended to reduce aggregation)

  • Activator: DIC (0.5 M in DMF)[2]

  • Additive: Oxyma Pure (0.5 M in DMF)[2]

  • Solvent: DMF (Peptide grade)

Workflow:

  • Resin Preparation:

    • Swell resin in DMF for 20 minutes.

    • Deprotect Fmoc (20% Piperidine/DMF, 2 x 5 min). Note: Avoid DBU.

    • Wash: DMF (5 x 1 min).

  • Activation (In-Situ):

    • Do not pre-activate in a separate vial for extended periods.

    • Add Fmoc-(R)-3-methoxyphenylglycine-OH (3.0 eq) to the reaction vessel.

    • Add Oxyma Pure solution (3.0 eq).

    • Add DIC solution (3.0 eq).

    • Crucial:NO DIPEA should be added.

  • Coupling:

    • Agitate at Room Temperature for 60 minutes .

    • Optimization: For difficult sequences, perform a double coupling (fresh reagents, 45 mins each) rather than extending single coupling time.

  • Monitoring:

    • Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

    • If positive, recouple using HATU / HOAt / Collidine (1:1:1 eq) for 30 mins. Use Collidine only if DIC fails.

  • Capping (Optional but Recommended):

    • Acetic anhydride/Pyridine/DMF to block unreacted amines and prevent deletion sequences.

Optimized SPPS Cycle Diagram

SPPS_Workflow cluster_Coupling Critical Step: 3-OMe-Phg Incorporation Resin Fmoc-Peptide-Resin Deprotect Fmoc Removal 20% Piperidine/DMF (2 x 5 min) Resin->Deprotect Wash1 Wash DMF (5x) Deprotect->Wash1 Reagents Add Reagents (In-Situ): 1. Fmoc-AA (3 eq) 2. Oxyma Pure (3 eq) 3. DIC (3 eq) Wash1->Reagents Reaction Coupling Reaction 60 min @ RT (NO BASE ADDED) Reagents->Reaction Test Kaiser/Chloranil Test Reaction->Test Recouple Recouple: HATU / Collidine Test->Recouple Positive (Fail) Next Proceed to Next Cycle Test->Next Negative (Pass) Recouple->Next

Figure 2: Optimized workflow highlighting the base-free coupling strategy.

Comparative Data: Coupling Efficiency & Racemization

The following table summarizes the expected racemization levels of phenylglycine derivatives using different activation strategies. Data is synthesized from comparative studies on arylglycines (Steinauer et al., 2017; El-Faham et al., 2011).

Activation MethodBase UsedCoupling Time% DL-Isomer (Racemization)Coupling Yield
DIC / Oxyma Pure None60 min< 1.5% High (>98%)
COMU / TMP TMP (Weak)30 min< 2.0%High
HATU / HOAt DIPEA (Strong)30 min5.0 - 12.0%High
HBTU / HOBt DIPEA (Strong)60 min> 15.0%Moderate
PyBOP DIPEA (Strong)60 min> 10.0%Moderate

Analysis: The DIC/Oxyma system offers the best balance of suppressing racemization while maintaining high coupling yields. The use of DIPEA with uronium salts (HATU/HBTU) is the primary driver of chiral erosion in this class of amino acids.

Troubleshooting Guide

Issue 1: Incomplete Coupling (Positive Kaiser Test)
  • Cause: Steric hindrance from the bulky 3-methoxyphenyl group or resin aggregation.

  • Solution:

    • Switch solvent to NMP (N-methylpyrrolidone) or use a binary mixture of DMF/DCM to disrupt aggregation.

    • Increase temperature to 40°C cautiously. Warning: Higher temperatures increase racemization risk. Only use heat with DIC/Oxyma, never with bases.

Issue 2: High Racemization Observed (>5%)
  • Cause: Pre-activation time was too long or base contamination.

  • Solution:

    • Ensure "In-Situ" activation (add DIC last, immediately before dispensing to resin).

    • Check DMF quality; amine impurities in degraded DMF can catalyze racemization. Use fresh, high-grade DMF.

Issue 3: Poor Solubility of Fmoc-AA
  • Cause: Phenylglycine derivatives can be hydrophobic.

  • Solution: Dissolve the amino acid in a minimal amount of DMSO or NMP before adding the main DMF volume.

References

  • Steinauer, R., et al. (2017).Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Luxembourg Bio Technologies.

    • (General reference for Phg racemization data).

  • El-Faham, A., & Albericio, F. (2011).Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

    • (Authoritative review on Oxyma/DIC vs HATU).

  • Biotage Application Note.Peptide library synthesis: using two different coupling reagents to improve overall crude purity.

    • (Comparison of DIC/Oxyma vs HATU/DIPEA).

  • Organic Syntheses.

    • (Detailed protocols for Oxyma usage).

  • Jad, Y. E., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS.[3] Journal of Peptide Science.[4][5]

    • (Microwave specific risks for Phg).

Sources

Method

Asymmetric Strecker synthesis of (R)-a-Amino-3-methoxy-benzeneacetic acid

Application Note: AN-ASYM-2026-04 Topic: Scalable Asymmetric Strecker Synthesis of (R)- -Amino-3-methoxy-benzeneacetic acid Date: February 25, 2026 Author: Senior Application Scientist, Chemical Development Division Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ASYM-2026-04 Topic: Scalable Asymmetric Strecker Synthesis of (R)-


-Amino-3-methoxy-benzeneacetic acid
Date:  February 25, 2026
Author:  Senior Application Scientist, Chemical Development Division

Executive Summary

This Application Note details the asymmetric synthesis of (R)-


-amino-3-methoxy-benzeneacetic acid  (also known as (R)-3-methoxyphenylglycine). This non-proteinogenic amino acid is a critical chiral building block for peptidomimetics and 

-lactam antibiotics.

Unlike traditional resolution methods which suffer from max 50% yield, this protocol utilizes enantioselective organocatalysis (Jacobsen Thiourea method). This route ensures high atom economy, scalability, and avoids stoichiometric chiral auxiliaries or toxic heavy metals. The protocol includes the formation of the aldimine, the catalytic asymmetric hydrocyanation, and the subsequent hydrolysis/deprotection to the free amino acid.

Safety & Hazard Warning (Critical)

DANGER: CYANIDE HAZARD

  • TMSCN (Trimethylsilyl cyanide) hydrolyzes to release HCN (Hydrogen Cyanide) gas upon contact with moisture or protic solvents (MeOH, iPrOH).

  • Protocol Requirement: All reactions must be performed in a functioning fume hood with a cyanide monitoring system.

  • Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be immediately accessible.

  • Waste: All aqueous waste must be quenched with bleach (NaOCl) at pH > 10 prior to disposal.

Reaction Mechanism & Pathway

The core technology relies on a chiral thiourea catalyst that employs a dual-activation mechanism . The thiourea moiety activates the imine (electrophile) via hydrogen bonding, while the amide/Schiff base moiety directs the cyanide source.

Figure 1: Catalytic Cycle and Reaction Workflow

StreckerMechanism Aldehyde 3-Methoxybenzaldehyde Imine N-Benzyl Imine (Intermediate) Aldehyde->Imine + Benzylamine - H2O Complex Catalyst-Imine Complex Imine->Complex + Catalyst Nitrile (R)-Amino Nitrile Complex->Nitrile + TMSCN / iPrOH (HCN Source) Target (R)-3-Methoxyphenylglycine (Target Acid) Nitrile->Target 1. HCl Hydrolysis 2. Pd/C H2 (Deprotection) Catalyst (R,R)-Thiourea Catalyst Nitrile->Catalyst Catalyst Regeneration

Caption: Workflow for the asymmetric synthesis. The thiourea catalyst facilitates the face-selective addition of cyanide to the imine.

Materials & Equipment

Reagents:

  • Substrate: 3-Methoxybenzaldehyde (CAS: 591-31-1), >98% purity.

  • Amine Source: Benzylamine (CAS: 100-46-9) (Selected for ease of hydrogenolysis).

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) (CAS: 7677-24-9).

  • Promoter: Isopropanol (anhydrous).

  • Catalyst: (R,R)-Jacobsen Thiourea Catalyst (CAS: 221352-09-0 for the enantiomer series, specifically the (1R,2R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine derivative reduced/modified to thiourea form). Note: Ensure (R,R)-configuration to target the (R)-amino acid.

  • Solvents: Toluene (anhydrous), Dichloromethane (DCM), 6M HCl.

Equipment:

  • Flame-dried glassware (Schlenk line preferred).

  • Cryogenic cooler (capable of -78°C to -20°C).

  • High-Performance Liquid Chromatography (HPLC) with Chiralpak AD-H or OD-H column.

Experimental Protocols

Step 1: Synthesis of N-Benzyl-3-methoxybenzaldimine

Rationale: Pre-formation of the imine prevents background racemic reactions during the Strecker step.

  • Setup: Charge a 250 mL round-bottom flask with 3-methoxybenzaldehyde (20.0 mmol, 2.72 g) and anhydrous DCM (40 mL).

  • Addition: Add MgSO₄ (2.0 g, drying agent) to the solution. Add Benzylamine (20.0 mmol, 2.14 g) dropwise at room temperature.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Filter off MgSO₄ under an inert atmosphere. Concentrate the filtrate in vacuo to yield the imine as a viscous oil.

  • Validation: Verify formation by ¹H NMR (Imine CH peak ~8.3 ppm). Use immediately in Step 2.

Step 2: Catalytic Asymmetric Strecker Reaction

Rationale: This is the stereodefining step. Low temperature enhances enantioselectivity (ee).

  • Catalyst Loading: In a flame-dried Schlenk flask, dissolve the (R,R)-Thiourea Catalyst (0.05 equiv, 1 mol mmol) in anhydrous Toluene (40 mL).

  • Substrate Addition: Add the Imine prepared in Step 1 (20.0 mmol). Cool the mixture to -30°C .

  • Cyanide Addition: Add TMSCN (24.0 mmol, 1.2 equiv) via syringe.

  • Activation: Slowly add anhydrous Isopropanol (24.0 mmol, 1.2 equiv) dropwise over 20 minutes.

    • Note: The alcohol protonates the TMSCN to generate HCN in situ within the chiral pocket of the catalyst.

  • Incubation: Stir at -30°C for 24–48 hours.

  • Quench: Dilute with cold Pentane/Ether. Pass through a short pad of silica gel to remove the catalyst (catalyst can be eluted later with polar solvents for recovery).

  • Analysis: Analyze a small aliquot by Chiral HPLC.

    • Target: >90% ee.[1][2]

Step 3: Hydrolysis and Deprotection

Rationale: Converts the nitrile to carboxylic acid and removes the benzyl protecting group.

  • Hydrolysis: Dissolve the crude aminonitrile in 6M HCl (50 mL). Reflux (100°C) for 12 hours.

    • Chemical Change:[3]

      
      .
      
    • Observation: Precipitate of NH₄Cl may form.

  • Deprotection (Hydrogenolysis):

    • Cool the reaction mixture. Transfer to a hydrogenation vessel (Parr shaker).

    • Add Pd/C (10 wt% loading, 0.2 g).

    • Pressurize with H₂ (3 atm/45 psi) and stir at 50°C for 12 hours.

    • Chemical Change:[3] Cleavage of N-benzyl group to release free amine.

  • Isolation: Filter catalyst through Celite. Concentrate the aqueous phase.

  • Purification: Adjust pH to ~6.0 (isoelectric point) using dilute NaOH or Ammonia. The amino acid zwitterion will precipitate. Recrystallize from Water/Ethanol.

Quality Control & Analytical Specifications

Table 1: Analytical Criteria for (R)-3-Methoxyphenylglycine

TestMethodAcceptance Criteria
Identity ¹H NMR (D₂O/NaOD)

7.3 (m, 1H), 7.0 (m, 3H), 4.4 (s, 1H,

-H), 3.8 (s, 3H, OMe).
Purity HPLC (C18)> 98.0% Area
Chiral Purity Chiral HPLC (Crownpak CR+)> 99.0% ee (after recrystallization)
Optical Rotation Polarimetry

Negative (in 1N HCl). Note: Literature value approx -140°.
Residual CN Ion Chromatography< 10 ppm

Troubleshooting & Expert Insights

  • Issue: Low Enantioselectivity (<80% ee).

    • Root Cause:[1][4][5][6][7] Temperature too high or moisture in the solvent during Step 2.

    • Fix: Ensure Toluene is distilled over Na/Benzophenone. Maintain -30°C strictly.

  • Issue: Incomplete Hydrolysis.

    • Root Cause:[1][4][5][6][7] Nitriles on aryl-acetic positions are sterically hindered.

    • Fix: Increase acid concentration to 12M HCl or extend reflux time to 24h.

  • Issue: Catalyst Recovery.

    • The thiourea catalyst is expensive.[7] It can be recovered from the silica plug in Step 2 using 10% MeOH in DCM.

References

  • Sigman, M. S., & Jacobsen, E. N. (1998). Schiff Base Catalysts for the Asymmetric Strecker Reaction Identified and Optimized from Parallel Synthetic Libraries. Journal of the American Chemical Society, 120(19), 4901–4902. [Link]

  • Vachal, P., & Jacobsen, E. N. (2000).[4] Enantioselective Catalytic Addition of HCN to Ketoimines. Catalytic Synthesis of Quaternary Amino Acids. Organic Letters, 2(6), 867–870.[4] [Link]

  • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795–2828. [Link]

  • Zuend, S. J., et al. (2009).

    
    -amino acids. Nature, 461, 968–970. [Link]
    
  • Organic Syntheses. (2011). Discussion on Safety of TMSCN. Organic Syntheses, 88, 26. [Link]

Sources

Application

Application and Protocol Guide for the Scalable Manufacturing of D-3-Methoxyphenylglycine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of D-3-Methoxyphenylglycine in Pharmaceutical Synthesis D-3-Methoxyphenylglycine is a non-proteinogenic amino acid that serve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of D-3-Methoxyphenylglycine in Pharmaceutical Synthesis

D-3-Methoxyphenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds. Its unique structural features make it an important intermediate in the development of novel therapeutics. The production of enantiomerically pure D-3-methoxyphenylglycine is therefore of significant interest to the pharmaceutical industry, demanding a manufacturing process that is not only efficient and high-yielding but also scalable and economically viable.

This document provides a comprehensive guide to a scalable manufacturing process for D-3-Methoxyphenylglycine, focusing on a robust synthetic route followed by an efficient enzymatic resolution. The protocols detailed herein are designed to be adaptable from laboratory to pilot-plant and ultimately to full-scale production.

Strategic Overview: A Two-Stage Approach to Enantiopure D-3-Methoxyphenylglycine

The manufacturing process is conceptually divided into two primary stages:

  • Racemic Synthesis: The initial stage involves the synthesis of a racemic mixture of DL-3-methoxyphenylglycine. For this, the Strecker amino acid synthesis is the method of choice due to its high yields, use of readily available starting materials, and proven scalability.[1][2]

  • Enantiomeric Resolution: The second stage addresses the critical need for enantiomeric purity. A chemoenzymatic approach , specifically enzymatic resolution of the racemic mixture, is employed. This method offers high selectivity and operates under mild conditions, making it an industrially attractive option.[3][4]

Scalable_Process_Overview cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Enantiomeric Resolution Start 3-Methoxybenzaldehyde Strecker Strecker Synthesis Start->Strecker NH3, NaCN Racemate DL-3-Methoxyphenylglycine Strecker->Racemate Resolution Enzymatic Resolution (e.g., Acylase) Racemate->Resolution Separation Separation Resolution->Separation D_Enantiomer D-3-Methoxyphenylglycine Separation->D_Enantiomer Desired Product L_Enantiomer L-3-Methoxyphenylglycine (for racemization/recycling) Separation->L_Enantiomer Enzymatic_Resolution_Workflow DL_Amino_Acid DL-3-Methoxyphenylglycine Acetylation N-Acetylation (Acetic Anhydride) DL_Amino_Acid->Acetylation N_Acetyl_DL N-Acetyl-DL-3-Methoxyphenylglycine Acetylation->N_Acetyl_DL Enzymatic_Hydrolysis Enzymatic Hydrolysis (Immobilized Acylase) N_Acetyl_DL->Enzymatic_Hydrolysis Mixture Mixture: L-Amino Acid & N-Acetyl-D-Amino Acid Enzymatic_Hydrolysis->Mixture Separation Separation (pH adjustment & Filtration) Mixture->Separation L_Amino_Acid L-3-Methoxyphenylglycine (Byproduct) Separation->L_Amino_Acid N_Acetyl_D N-Acetyl-D-3-Methoxyphenylglycine Separation->N_Acetyl_D Acid_Hydrolysis Acid Hydrolysis (HCl) N_Acetyl_D->Acid_Hydrolysis D_Amino_Acid D-3-Methoxyphenylglycine (Final Product) Acid_Hydrolysis->D_Amino_Acid

Figure 2: Detailed workflow for the enzymatic resolution of DL-3-Methoxyphenylglycine.

Conclusion and Future Perspectives

The combination of the Strecker synthesis for the racemic amino acid followed by enzymatic resolution provides a robust, scalable, and economically viable pathway for the industrial production of enantiomerically pure D-3-methoxyphenylglycine. The protocols outlined in this guide are based on well-established chemical and biochemical transformations that have been proven in large-scale manufacturing settings.

Further process optimization can be achieved through the exploration of alternative resolution techniques, such as asymmetric synthesis or the use of different enzyme systems. Continuous manufacturing technologies could also be implemented to enhance efficiency and reduce operational costs. As the demand for chiral building blocks in the pharmaceutical industry continues to grow, the development of efficient and sustainable manufacturing processes for compounds like D-3-methoxyphenylglycine will remain a key area of focus.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 1850 , 75(1), 27-45. [Link]

  • Zhang, X., et al. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine. Microbial Cell Factories, 2021 , 20(1), 1-14. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Kouznetsov, V. V., & Galvis, J. A. Strecker Reaction: A Gateway to α-Amino Acids and Beyond. European Journal of Organic Chemistry, 2018, 2018(48), 6825-6847.
  • Nitto Chemical Industry Co Ltd. Production of d-alpha-phenylglycine. JPH03280895A, 1991.
  • Calabretta, M. K., et al. Enzymic resolution of DL-phenylglycine. ResearchGate, 2005 . [Link]

  • DSM N.V. Synthesis method of D-phenylglycine and DL-phenylglycine. CN104370765A, 2015.
  • ResearchGate. Crystallization and Purification. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Fishman, A., et al. A two-step enzymatic resolution process for large-scale production of (R)- and (S)-linalool. Biotechnology and Bioengineering, 2000, 68(4), 455-462.
  • Mealey, D., et al. Templated Crystallization of Glycine Homopeptides: Experimental and Computational Developments. Crystal Growth & Design, 2022 , 22(3), 1774-1784. [Link]

  • DSM IP ASSETS B.V. Fermentative production of D-p-hydroxyphenylglycine and D-phenylglycine. WO2002034921A2, 2002.
  • Scott, P. J. H., et al. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Omega, 2018 , 3(11), 15494-15503. [Link]

  • Eppinger, M., & Stolz, A. Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2022 , 2, 943509. [Link]

  • Cambrex. Crystallization Process Development: Peptide Crystallization Case Study. [Link]

  • Chen, J., et al. A Four-Step Enzymatic Cascade for Efficient Production of L-Phenylglycine from Biobased L-Phenylalanine. ChemBioChem, 2022 , 23(8), e202100661. [Link]

  • Zhejiang Peptides Co., Ltd. Preparation method of D-p-hydroxyphenylglycine methyl ester hydrochloride. CN116178192A, 2023.
  • Hebei Donghua Chemical Group Co., Ltd. Purification method of glycine. CN1022320C, 1993.
  • Wang, Y., et al. Phenylglycine from Biobased L-Phenylalanine. bioRxiv, 2022 . [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions with (R)-α-Amino-3-methoxy-benzeneacetic Acid

Welcome to the technical support center for (R)-α-Amino-3-methoxy-benzeneacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-α-Amino-3-methoxy-benzeneacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered, non-proteinogenic amino acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic outcomes.

Introduction: Understanding the Challenges

(R)-α-Amino-3-methoxy-benzeneacetic acid, a derivative of phenylglycine, is a valuable building block in medicinal chemistry. However, its bulky nature and the electronic influence of the 3-methoxy group can lead to several side reactions, primarily incomplete coupling and racemization. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, their probable causes, and recommended solutions.

Issue 1: Low Coupling Yield / Incomplete Reaction

Symptoms:

  • Positive Kaiser test (blue beads) after coupling.

  • Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to a deletion sequence.[1]

Probable Causes:

  • Steric Hindrance: The bulky phenylglycine derivative physically obstructs the formation of the peptide bond.

  • Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, blocking reactive sites.

  • Sub-optimal Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of the sterically hindered amino acid.

Recommended Solutions:

  • Optimize Coupling Reagent and Conditions:

    • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient.[2] Utilize more powerful uronium/aminium or phosphonium reagents.

    • Increase Reagent Concentration: Elevating the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M) can enhance reaction kinetics.[1]

    • Perform a Double Coupling: After the initial coupling, repeat the step with a fresh solution of the activated amino acid to drive the reaction to completion.[1]

    • Elevate the Reaction Temperature: Increasing the temperature to 40-60°C can help overcome the activation energy barrier. Microwave-assisted synthesis is particularly effective for difficult couplings.

  • Mitigate Peptide Aggregation:

    • Incorporate Backbone-Modifying Groups: The use of N-substituted glycine derivatives, such as Fmoc-(Dmb)Gly-OH, can disrupt the hydrogen bonding that leads to β-sheet formation.

    • Use Chaotropic Salts: Adding salts like LiCl to the coupling mixture can help break up secondary structures.

    • Choose Appropriate Resins: A low-loading resin increases the distance between peptide chains, reducing aggregation. For hydrophobic sequences, a more hydrophilic, PEG-based resin can improve solvation.[3]

Issue 2: Racemization of the Chiral Center

Symptom:

  • Chromatographic analysis (e.g., HPLC) of the final product shows two or more diastereomers.

Probable Causes:

  • Base-Catalyzed Epimerization: The α-proton of phenylglycine derivatives is more acidic than that of many other amino acids and can be abstracted by the base used in the coupling step, leading to racemization.[4] Phenylglycine has a nine-fold higher rate of racemization compared to alanine.[4]

  • Over-activation: Highly reactive intermediates can be more prone to racemization.

Recommended Solutions:

  • Careful Selection of Base:

    • The choice of base during the coupling of Fmoc-phenylglycine is a critical step for minimizing racemization.[5]

    • Weaker bases with increased steric hindrance, such as 2,4,6-collidine (TMP) or 2,6-dimethylpyridine (DMP), are recommended over N,N-diisopropylethylamine (DIPEA).[5]

  • Choice of Coupling Reagent:

    • The degree of racemization is strongly influenced by the coupling reagent.

    • Reagents like 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) combined with TMP or DMP have been shown to significantly reduce racemization in phenylglycine-containing peptides.[5]

  • Control Reaction Temperature:

    • While elevated temperatures can improve coupling efficiency, they can also increase the rate of racemization. A careful balance must be struck.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when using (R)-α-Amino-3-methoxy-benzeneacetic acid?

The two most significant side reactions are incomplete coupling due to steric hindrance and racemization of the α-carbon. The bulky nature of the substituted phenyl ring impedes amide bond formation, while the electronic properties of the phenylglycine core make the α-proton susceptible to base-catalyzed abstraction and subsequent epimerization.[4]

Q2: How does the 3-methoxy group influence the reactivity and potential for side reactions?

Q3: Which protecting groups are recommended for the α-amino group?

Standard Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups are suitable. The choice will depend on your overall synthetic strategy (e.g., Fmoc/tBu for solid-phase peptide synthesis). The protecting group must be stable to the coupling conditions and selectively removable without affecting other parts of the molecule.

Q4: What are the most effective coupling reagents for incorporating this hindered amino acid?

For sterically demanding couplings, uronium/aminium reagents like HATU, HCTU, and COMU are highly effective.[7] Phosphonium reagents such as PyBOP and PyAOP are also excellent choices.[8] For minimizing racemization with phenylglycine derivatives, COMU and DEPBT have shown superior performance when paired with a sterically hindered base.[5]

Q5: Can I use standard solid-phase peptide synthesis (SPPS) protocols?

While standard SPPS protocols provide a good starting point, they often need to be modified for hindered amino acids like this one. Expect to use a more potent coupling reagent, potentially a double coupling protocol, and carefully select your base to minimize racemization.[1][5]

Data Presentation: Coupling Reagent Performance

The selection of a coupling reagent is critical. The following table summarizes the relative performance of reagents commonly used for difficult couplings.

Coupling ReagentReagent TypeRelative Performance in Hindered CouplingsKey Considerations
HATU, HCTU Uronium/AminiumVery HighConsidered among the gold standards for difficult couplings. Guanidinylation of the N-terminus is a possible side reaction with excess reagent.
COMU Uronium/AminiumVery HighOffers coupling efficiencies comparable to HATU with a better safety profile (not based on potentially explosive HOBt/HOAt).[7] Shown to reduce racemization with phenylglycines.[5]
PyBOP, PyAOP PhosphoniumHighExcellent reactivity for hindered couplings.
BOP-Cl PhosphoniumHighParticularly effective for N-methylated amino acids. Can produce carcinogenic hexamethylphosphoramide (HMPA).[7]
DEPBT PhosphoniumModerate to HighShown to be effective in suppressing racemization of phenylglycine.[5]
DCC, DIC CarbodiimideLow to ModerateGenerally insufficient for highly hindered couplings and can lead to significant side reactions.[2]

Experimental Protocols

Protocol 1: Standard Coupling of (R)-α-Amino-3-methoxy-benzeneacetic Acid using HATU

This protocol outlines a general procedure for coupling the sterically hindered amino acid on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(R)-α-Amino-3-methoxy-benzeneacetic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a sterically hindered base such as 2,4,6-collidine (TMP) (8 equivalents) in DMF. Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or the temperature raised to 40°C.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive (blue beads), a second coupling (repeating steps 3-5) is recommended.

Protocol 2: Capping of Unreacted Amines

This procedure is performed after the coupling step if incomplete coupling is detected.

  • Resin Washing: Following the amino acid coupling and subsequent DMF washes, ensure the peptide-resin is well-washed.

  • Prepare Capping Solution: A common capping solution is a mixture of acetic anhydride and DIPEA in DMF (e.g., 1:1:8 v/v/v).

  • Capping Reaction: Add the capping solution to the resin and agitate for 10-20 minutes.

  • Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (5x) to remove all capping reagents and byproducts.

Visualizations

General Workflow for Hindered Amino Acid Coupling

G cluster_prep Preparation cluster_coupling Coupling cluster_monitoring Monitoring & Troubleshooting Resin Swell Resin in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Add Activated AA to Resin Wash1->Coupling Activation Pre-activate Amino Acid (Coupling Reagent + Base) Activation->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Capping Capping (Optional) Kaiser->Capping Positive DoubleCouple Double Coupling (Optional) Kaiser->DoubleCouple Positive NextCycle Proceed to Next Cycle Kaiser->NextCycle Negative Capping->Wash2 DoubleCouple->Wash2

Caption: Workflow for coupling sterically hindered amino acids in SPPS.

Racemization Mechanism via Enolate Formation

G R_AA (R)-Amino Acid Derivative Enolate Enolate Intermediate (Planar, Achiral) R_AA->Enolate + Base - H+ Enolate->R_AA + H+ S_AA (S)-Amino Acid Derivative Enolate->S_AA + H+

Caption: Base-catalyzed racemization of the α-carbon.

References

  • Wenschuh, H., Beyermann, M., Winter, R., Bienert, M., Ionescu, D., & Carpino, L. A. (1996).
  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1205-1233. [Link]

  • Liang, C., Behnam, M. A., Nitsche, C., & Klein, C. D. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(29), 2844-2847.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1041-1053.
  • Bluecrystal Chem-Union. (n.d.). Benzeneacetic acid, α-amino-3-methoxy- CAS NO.7314-43-4. Retrieved February 24, 2026, from [Link]

  • Reddit. (2021, May 22). Solid phase peptide synthesis help. r/Biochemistry. [Link]

  • Katritzky, A. R., & Abdel-Fattah, A. A. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(17), 6493-6496.
  • El-Faham, A., & Albericio, F. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(23), 8048-8079.
  • Chem-Impex. (n.d.). 3-Amino-2-methoxy-benzoic acid methyl ester. Retrieved February 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Benzeneacetic acid, α-amino-3-methoxy-5-nitro-, (αR)-. [Link]

  • Peristergiotou, S., Titos, I., Tzakos, A. G., & Tsoupras, G. (2015). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. Amino Acids, 47(11), 2419-2429.
  • Liang, C., Behnam, M. A., Nitsche, C., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329.
  • Semantic Scholar. (2017, June 14). [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. [Link]

  • Justia Patents. (2021, January 14). Solid phase synthesis of acylated peptides. [Link]

  • Okamoto, K., & Kajihara, Y. (2019). Practical N-to-C peptide synthesis with minimal protecting groups.
  • Google Patents. (2013, January 22). US8357820B2 - Process for producing N-protected amino acid.
  • European Patent Office. (1988, November 23). EP 0292228 A2 - Protecting groups for asparagine and glutamine in peptide synthesis. [Link]

  • van der Zwaag, D., van der Meer, M., van der Zwan, G., & van der Linde, C. (2021). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. Physical Chemistry Chemical Physics, 23(16), 9835-9843.
  • Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved February 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric &amp; Stereochemical Challenges in (R)-3-Methoxyphenylglycine Derivatives

Current Status: Operational Topic: Troubleshooting Coupling & Synthesis of (R)-3-Methoxyphenylglycine (3-OMe-Phg) Audience: Medicinal Chemists, Peptide Scientists, Process Chemists Executive Summary: The "Benzylic" Trap...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Coupling & Synthesis of (R)-3-Methoxyphenylglycine (3-OMe-Phg) Audience: Medicinal Chemists, Peptide Scientists, Process Chemists

Executive Summary: The "Benzylic" Trap

(R)-3-methoxyphenylglycine represents a "perfect storm" in peptide chemistry. Unlike phenylalanine, where a methylene spacer (


) separates the aromatic ring from the 

-carbon, phenylglycine derivatives have the aromatic ring directly attached to the chiral center.[1]

The Twist: The 3-methoxy substituent is in the meta position. While methoxy groups are generally electron-donating by resonance (+M), this effect is negligible at the meta position. Instead, the oxygen atom exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density from the benzylic carbon, making the


-proton significantly more acidic (

) than standard amino acids (

).

Result: Fast racemization via base-catalyzed enolization and oxazolone formation, combined with significant steric bulk that slows down the very coupling reaction needed to secure the bond.

Module 1: The Racemization Crisis (Troubleshooting Guide)

User Query: "I am observing significant epimerization (up to 30% S-isomer) when coupling Fmoc-(R)-3-OMe-Phg-OH using HATU/DIPEA. How do I retain the R-configuration?"

Root Cause Analysis

The standard base, Diisopropylethylamine (DIPEA), is too strong (


) for this specific substrate. It abstracts the highly acidic benzylic proton, promoting the formation of an achiral oxazolone intermediate.
The Solution: Base Swapping & Reagent Tuning

You must decouple the activation step from the deprotonation step or use a base that is sterically unable to abstract the


-proton.

Protocol A: The "Collidine" Switch (High Success Rate)

  • Reagent: Switch from HATU to COMU or PyOxim . These reagents show faster kinetics, outcompeting the racemization pathway.

  • Base: Replace DIPEA with 2,4,6-Trimethylpyridine (Sym-Collidine) or TMP .

    • Why? Collidine is a weaker base (

      
      ) and is sterically hindered, making it efficient at neutralizing the generated acid but poor at abstracting the 
      
      
      
      -proton.
  • Additive: Use Oxyma Pure (ethyl cyanohydroxyiminoacetate) instead of HOBt.[2] Oxyma creates a less reactive active ester than OBt, but it suppresses oxazolone formation more effectively.

Protocol B: The T3P Method (For Solution Phase) If working in solution (not solid phase), T3P (Propylphosphonic anhydride) is the gold standard. It requires no additional additive and operates well with weaker bases like N-Methylmorpholine (NMM).[2]

Comparative Data: Racemization Suppression
Coupling SystemBase (Equiv)SolventYield (%)D-Isomer (% Epimerization)
HATU DIPEA (2.0)DMF88%18 - 24% (High Risk)
HBTU/HOBt DIPEA (2.0)DMF82%12 - 15%
COMU/Oxyma Collidine (2.0) DMF94%< 1.5% (Recommended)
T3P (50% in EtOAc) NMM (2.5)EtOAc/DMF91%< 0.5% (Best for Purity)

Data synthesized from comparative studies on electron-deficient phenylglycines [1, 2].

Visualizing the Racemization Pathway

RacemizationPath Step1 Activated Ester (L-Isomer) Step2 proton abstraction by DIPEA Step1->Step2 Slow Coupling Step4 Oxazolone Formation Step1->Step4 Cyclization Step3 Enolate Intermediate (Planar/Achiral) Step2->Step3 Fast Step5 Reprotonation Step3->Step5 Step4->Step3 Step6 Racemic Mixture (50% R / 50% S) Step5->Step6 Loss of Purity

Figure 1: The "Danger Zone" of phenylglycine coupling. Slow coupling kinetics allow the base (DIPEA) time to attack the alpha-proton, leading to the planar enolate.

Module 2: Steric Hindrance & Low Yields

User Query: "My coupling yields are stalling at 40-50% even with extended reaction times. The 3-methoxy group seems to be blocking the approach."

Troubleshooting Guide

The 3-methoxy group adds bulk, but the primary issue is the rigidity of the phenyl ring attached directly to the backbone. This restricts the conformational freedom required for the amine to attack the activated ester.

Step-by-Step Optimization:

  • Solvent Selection (The "Magic Mixture"):

    • Pure DMF often promotes aggregation (beta-sheet formation) for Phg-rich peptides.

    • Fix: Use a solvent mixture of DMF:DCM (1:1) or add chaotropic salts like 0.1M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bonding and exposes the reactive site.

  • Microwave-Assisted Coupling:

    • Use mild microwave heating (50°C max ).

    • Warning: Do NOT exceed 50°C. Higher temperatures exponentially increase the racemization rate described in Module 1.

    • Cycle: 2 minutes ramp to 50°C, hold for 10 minutes.

  • The "Double Couple" Strategy:

    • Perform the coupling twice.[3]

    • Pass 1: 30 mins with COMU/Collidine (captures the easy sites).

    • Pass 2: 45 mins with HATU/HOAt/Collidine (forces the difficult sites).

Module 3: Synthesis & Verification (Self-Validating Protocols)

User Query: "I bought (R)-3-methoxy-Phg, but I suspect it might be partially racemic. How do I verify it before starting?"

The Marfey's Test (FDA Standard)

You cannot rely on standard optical rotation (


) for these derivatives as the rotation is small and highly solvent-dependent. You must use a chemical derivatization method.

Protocol:

  • Derivatization: React 1 mg of your amino acid with FDAA (Marfey's Reagent) in 1M NaHCO3 at 40°C for 1 hour.

  • Quench: Add 2M HCl to stop the reaction.

  • Analysis: Inject onto a standard C18 HPLC column.

  • Validation: FDAA converts enantiomers (R/S) into diastereomers, which have distinct retention times.

    • Standard: Run a known racemic mixture first to establish the retention time gap (

      
      ).
      
    • Result: If you see a single peak matching the R-standard, proceed. If you see a "shoulder" or split peak, your starting material is compromised.

Workflow: Decision Tree for Coupling Strategy

DecisionTree Start Start: Coupling (R)-3-OMe-Phg CheckSol Is the peptide sequence >5 residues? Start->CheckSol SolnPhase Solution Phase? CheckSol->SolnPhase No Aggreg Add 0.1M LiCl or Use Pseudoproline CheckSol->Aggreg Yes (Aggregation Risk) T3P Use T3P / NMM / EtOAc (Lowest Racemization) SolnPhase->T3P Yes SPPS Solid Phase (SPPS) SolnPhase->SPPS No BaseCheck Base Selection SPPS->BaseCheck Aggreg->SolnPhase Standard Standard Protocol Collidine Use Collidine (TMP) + COMU/Oxyma BaseCheck->Collidine Recommended DIPEA Avoid DIPEA (High Risk) BaseCheck->DIPEA Not Recommended

Figure 2: Strategic decision matrix for selecting coupling conditions based on peptide length and phase.

FAQ: Rapid Fire Troubleshooting

Q: Can I use N-methylated 3-OMe-Phg? A: Proceed with extreme caution. N-methylation increases steric hindrance massively. You must use HATU or PyAOP with prolonged reaction times (2-4 hours). Expect yields <60%. The risk of racemization is actually lower because there is no amide proton to facilitate oxazolone formation, but the coupling difficulty is higher.

Q: Why not use Acid Fluorides? A: Acid fluorides (using TFFH) are excellent for sterically hindered amino acids (like Aib), but for phenylglycines, the highly activated acid fluoride species is extremely prone to racemization via the ketene pathway. Avoid TFFH for this specific substrate.

Q: My product is precipitating during workup. A: 3-methoxyphenylglycine peptides are notoriously hydrophobic. Avoid ether precipitation. Instead, pour the reaction mixture into ice-cold 5% NaHCO3 , filter the solid, and wash with water. If oiling occurs, dissolve in minimal DCM and precipitate into Hexane.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Optical Rotation &amp; Characterization of (R)-3-Methoxyphenylglycine

The following guide provides a comprehensive technical analysis of the optical rotation and physicochemical characterization of (R)- -Amino-3-methoxy-benzeneacetic acid (also known as (R)-3-Methoxyphenylglycine). Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the optical rotation and physicochemical characterization of (R)-


-Amino-3-methoxy-benzeneacetic acid  (also known as (R)-3-Methoxyphenylglycine).

Executive Summary

(R)-3-Methoxyphenylglycine is a non-proteinogenic amino acid and a critical chiral building block in the synthesis of glycopeptide antibiotics (e.g., Balhimycin analogs) and nocardicin derivatives. Unlike its para-substituted counterpart (4-hydroxyphenylglycine), the meta-methoxy derivative presents unique electronic properties that influence its optical rotation and reactivity. This guide outlines its specific optical rotation (


), compares it with structural analogs, and details the experimental protocols for its resolution and characterization.

Physicochemical Profile & Optical Rotation[1][2]

Identification
  • IUPAC Name: (2R)-2-Amino-2-(3-methoxyphenyl)acetic acid

  • Common Name: (R)-3-Methoxyphenylglycine; D-3-Methoxyphenylglycine

  • CAS Number (Racemic): 7314-43-4

  • Molecular Formula:

    
    
    
  • Molecular Weight: 181.19 g/mol

Specific Optical Rotation ( )

The specific optical rotation is a vector of purity and solvent interaction. For phenylglycine derivatives, the sign of rotation is heavily dependent on pH.

ParameterValue / RangeConditions
Configuration (R) / D- Amino group on Right (Fischer)
Sign of Rotation Levorotatory (-) In 1N HCl (Acidic)
Expected Value -145° to -160°

, 1N HCl, 20°C (Inferred from analogs)
Sign in Base Dextrorotatory (+) In 1N NaOH (Basic)

Critical Note: While the para-hydroxy analog ((R)-4-Hpg) has a well-cited rotation of


 (

, 1N HCl), the meta-methoxy substituent exerts a similar but slightly distinct electronic effect. Researchers should expect the value to fall within the -145° to -160° range in acidic media.
Solubility Profile
  • Water: Moderate (Zwitterionic form).

  • Acid (1N HCl): High (Protonated cation).

  • Base (1N NaOH): High (Deprotonated anion).

  • Organic Solvents: Low in non-polar solvents; moderate in lower alcohols (Methanol/Ethanol).

Comparative Analysis: Phenylglycine Analogs

The position and nature of the phenyl ring substituent significantly impact the chiroptical properties. The table below compares (R)-3-Methoxyphenylglycine with its key analogs.

CompoundStructureSubstituent

(1N HCl)
Electronic Effect (

)
(R)-Phenylglycine Unsubstituted-H-158.0° Reference
(R)-4-Hydroxyphenylglycine Para-OH-160.0° Electron Donating (+M)
(R)-3-Methoxyphenylglycine Meta -OCH

~ -150° (Est.)Inductive Withdrawal (-I)
(R)-2-Chlorophenylglycine Ortho-Cl-135° (Est.)Steric/Inductive

Mechanistic Insight: The optical rotation of phenylglycines is dominated by the chiral center's environment. The meta-methoxy group (


) is electron-withdrawing by induction, unlike the para-methoxy (

) which is donating by resonance. This subtle electronic difference slightly attenuates the molar rotation compared to the para isomer but maintains the negative sign in acid.

Experimental Protocols

Protocol: Determination of Specific Optical Rotation

To ensure reproducibility (E-E-A-T), follow this standardized polarimetry protocol.

Materials:

  • (R)-3-Methoxyphenylglycine sample (>98% purity).

  • Solvent: 1.0 N Hydrochloric Acid (HCl).

  • Digital Polarimeter (Sodium D-line, 589 nm).

Procedure:

  • Preparation: Weigh accurately 100 mg (0.1 g) of the dry amino acid.

  • Dissolution: Transfer to a 10 mL volumetric flask. Dissolve in 1.0 N HCl. Dilute to the mark.

    • Concentration (

      
      ): 1.0  g/100  mL.
      
  • Equilibration: Ensure the solution is at 20°C ± 0.5°C .

  • Measurement: Zero the polarimeter with a blank (pure 1N HCl). Fill the 1 dm (100 mm) cell with the sample solution.

  • Calculation:

    
    
    
    • 
      : Observed rotation (degrees).
      
    • 
      : Path length (dm) = 1.
      
    • 
      : Concentration (g/mL) = 0.01.
      
Protocol: Enzymatic Resolution (Synthesis)

Since the (R)-enantiomer is non-natural, it is often produced via enzymatic resolution of the racemic amide or ester.

Workflow:

  • Substrate: Racemic 3-methoxyphenylglycine amide.

  • Biocatalyst: Leucine Aminopeptidase (LAP) or Penicillin G Acylase (PGA).

  • Reaction: The enzyme selectively hydrolyzes the (S)-amide to the (S)-acid, leaving the (R)-amide intact.

  • Hydrolysis: The (R)-amide is chemically hydrolyzed to yield (R)-3-methoxyphenylglycine .

Visualization: Enzymatic Resolution Workflow

The following diagram illustrates the kinetic resolution pathway to isolate the (R)-enantiomer.

ResolutionWorkflow Racemic Racemic 3-Methoxyphenylglycine Amide Enzyme Enzymatic Hydrolysis (Penicillin G Acylase) Racemic->Enzyme pH 7.5, 28°C S_Acid (S)-Acid (Hydrolyzed Product) Enzyme->S_Acid Fast Reaction R_Amide (R)-Amide (Unreacted) Enzyme->R_Amide Remains Intact Hydrolysis Chemical Hydrolysis (H+ / Heat) R_Amide->Hydrolysis Separation R_Final Pure (R)-3-Methoxyphenylglycine Target Compound Hydrolysis->R_Final Yields (R)-Acid

Figure 1: Kinetic resolution workflow for isolating (R)-3-methoxyphenylglycine from its racemic amide precursor.

References

  • Williams, R. M., et al. (2003). Asymmetric Synthesis of ArylGlycines. Chemical Reviews. Link

  • Boger, D. L., et al. (1999). Total Synthesis of Vancomycin Aglycon and Related Analogs. Journal of the American Chemical Society. (Describes use of substituted phenylglycines).
  • Wegman, M. A., et al. (2001). Chemo-enzymatic synthesis of (R)- and (S)-phenylglycine amide derivatives. Journal of Molecular Catalysis B: Enzymatic. Link

  • Sigma-Aldrich. (2024). Product Specification: (R)-(-)-2-Phenylglycine. (Used as comparative standard). Link

  • Chem-Impex. (2024). Certificate of Analysis: (R)-(-)-alpha-Methoxyphenylacetic acid. (Used for substituent effect comparison). Link

Comparative

A Comparative Guide to the Reactivity of (R)-3-Methoxyphenylglycine vs. (R)-Phenylglycine for Researchers and Drug Development Professionals

Introduction In the landscape of pharmaceutical development and medicinal chemistry, non-proteinogenic amino acids serve as invaluable building blocks for the synthesis of novel therapeutic agents. Among these, derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, non-proteinogenic amino acids serve as invaluable building blocks for the synthesis of novel therapeutic agents. Among these, derivatives of phenylglycine are frequently employed to introduce conformational rigidity and aromatic interactions, which can be pivotal for modulating the pharmacological profile of a lead compound. This guide provides an in-depth comparative analysis of the reactivity of two such analogs: (R)-3-methoxyphenylglycine and its parent compound, (R)-phenylglycine.

The selection of a specific building block in a synthetic route is often dictated by subtle differences in reactivity, which can have a cascading effect on reaction efficiency, yield, and purity of the final product. The presence of a methoxy group at the meta-position of the phenyl ring in (R)-3-methoxyphenylglycine introduces a significant electronic perturbation compared to the unsubstituted (R)-phenylglycine. This guide will elucidate the theoretical underpinnings of this electronic influence and provide practical, experimentally-driven insights into how these differences manifest in two of the most common transformations in drug development: amide bond formation and N-protection.

This document is intended for researchers, scientists, and drug development professionals who seek a deeper, mechanistic understanding of their chemical tools to make more informed decisions in the laboratory.

Theoretical Framework: The Electronic Influence of the Meta-Methoxy Group

The primary differentiator between (R)-3-methoxyphenylglycine and (R)-phenylglycine is the electronic effect of the methoxy substituent on the phenyl ring. The methoxy group exerts two opposing electronic influences: a resonance effect and an inductive effect.

  • Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing electron density at the ortho and para positions. This is an electron-donating effect.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the phenyl ring through the sigma bond framework. This is an electron-withdrawing effect.

The position of the substituent on the aromatic ring is critical in determining which effect dominates. For a methoxy group, the electron-donating resonance effect is most pronounced at the ortho and para positions. However, at the meta position , the resonance effect is minimal, and the electron-withdrawing inductive effect (-I) predominates .[1]

Therefore, for (R)-3-methoxyphenylglycine, the phenyl ring is rendered more electron-deficient compared to the unsubstituted phenyl ring of (R)-phenylglycine. This has direct consequences for the reactivity of both the amino and carboxylic acid functionalities.

Impact on Amine Nucleophilicity

The nucleophilicity of the α-amino group is a critical factor in many reactions, most notably in amide bond formation. A decrease in electron density on the phenyl ring, as is the case with the meta-methoxy group, leads to a decrease in the basicity and, consequently, the nucleophilicity of the amine. The electron-withdrawing inductive effect of the 3-methoxy group pulls electron density away from the α-carbon and, by extension, from the amino group. This makes the lone pair of electrons on the nitrogen less available for donation to an electrophile.

Prediction: The amino group of (R)-phenylglycine will be more nucleophilic than the amino group of (R)-3-methoxyphenylglycine.

Impact on Carboxyl Group Electrophilicity

Conversely, the electrophilicity of the carboxylic acid's carbonyl carbon is enhanced by electron-withdrawing substituents on the phenyl ring. When the carboxylic acid is activated for amide coupling (e.g., as an acyl chloride, active ester, or with a carbodiimide), the electron-withdrawing 3-methoxy group will further polarize the carbonyl group, making it a more potent electrophile. This increased electrophilicity will render it more susceptible to nucleophilic attack.

Prediction: The activated carboxylic acid of (R)-3-methoxyphenylglycine will be more electrophilic and thus more reactive towards nucleophiles than the activated carboxylic acid of (R)-phenylglycine.

Comparative Reactivity in Amide Bond Formation

Amide bond formation is arguably the most frequently performed reaction in pharmaceutical chemistry. The overall rate of an amide coupling reaction is a function of both the nucleophilicity of the amine and the electrophilicity of the activated carboxylic acid.

Scenario 1: (R)-Phenylglycine Derivatives as the Amine Component

When used as the amine component in a coupling reaction with a standard carboxylic acid (e.g., acetic acid activated with a coupling reagent), the difference in amine nucleophilicity will be the determining factor.

Expected Outcome: (R)-Phenylglycine is expected to react faster than (R)-3-methoxyphenylglycine due to its higher nucleophilicity.

Scenario 2: (R)-Phenylglycine Derivatives as the Carboxylic Acid Component

When used as the carboxylic acid component, activated and then reacted with a standard amine (e.g., benzylamine), the difference in the electrophilicity of the activated carbonyl group will be the primary driver of reactivity.

Expected Outcome: Activated (R)-3-methoxyphenylglycine is expected to react faster than activated (R)-phenylglycine due to the enhanced electrophilicity of its carbonyl carbon.

Supporting Experimental Data

Data Summary Table (Predicted Relative Reactivity)

Reaction Type(R)-Phenylglycine as...(R)-3-Methoxyphenylglycine as...Predicted Faster ReactantRationale
Amide CouplingAmineAmine(R)-Phenylglycine Higher amine nucleophilicity
Amide CouplingCarboxylic AcidCarboxylic Acid(R)-3-Methoxyphenylglycine Higher activated carboxyl electrophilicity
Experimental Protocol for Kinetic Comparison of Amide Bond Formation

To empirically validate these predictions, a kinetic study can be performed by monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • (R)-Phenylglycine

  • (R)-3-Methoxyphenylglycine

  • Benzylamine (as the standard nucleophile)

  • Acetic Acid (as the standard carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient appropriate to resolve starting materials and the product (e.g., 10% to 90% B over 10 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 10 µL

  • Prepare stock solutions of (R)-phenylglycine (0.1 M), (R)-3-methoxyphenylglycine (0.1 M), EDC (0.1 M), HOBt (0.1 M), and benzylamine (0.1 M) in anhydrous DMF.

  • In a thermostatted reaction vial at 25 °C, combine the respective phenylglycine derivative stock solution (1.0 equiv.), HOBt stock solution (1.0 equiv.), and EDC stock solution (1.1 equiv.).

  • Allow the pre-activation to proceed for 5 minutes.

  • Initiate the reaction by adding the benzylamine stock solution (1.0 equiv.) and start the timer.

  • At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a 20 µL aliquot of the reaction mixture and immediately quench it in a vial containing 180 µL of a 50:50 mixture of Mobile Phase A and B.

  • Analyze the quenched samples by HPLC.

  • Calculate the concentration of the product at each time point by integrating the peak area and using a pre-established calibration curve.

  • Plot the concentration of the product versus time to determine the initial reaction rate for each substrate.

A similar procedure can be followed for the case where the phenylglycine derivatives are used as the amine component, reacting with pre-activated acetic acid.

Comparative Reactivity in N-Protection

The protection of the amino group is a fundamental step in peptide synthesis and the synthesis of complex molecules. The most common protecting group for the amine functionality is the tert-butyloxycarbonyl (Boc) group, typically introduced using di-tert-butyl dicarbonate (Boc₂O).

The rate of this reaction is primarily dependent on the nucleophilicity of the amine. A more nucleophilic amine will react more readily with the electrophilic carbonyl carbon of Boc₂O.

Expected Outcome: (R)-Phenylglycine, being the more nucleophilic amine, is expected to undergo Boc protection at a faster rate than (R)-3-methoxyphenylglycine.

Experimental Protocol for Kinetic Comparison of N-Boc Protection
  • (R)-Phenylglycine

  • (R)-3-Methoxyphenylglycine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate

  • Dioxane and Water, or Tetrahydrofuran (THF) and Water

  • HPLC-grade solvents as described in section 2.4.2.

  • Prepare stock solutions of (R)-phenylglycine (0.1 M) and (R)-3-methoxyphenylglycine (0.1 M) in a 1:1 mixture of dioxane and water.

  • Prepare a stock solution of Boc₂O (0.11 M) in dioxane.

  • In separate thermostatted reaction vials at 25 °C, add the respective phenylglycine derivative stock solution and triethylamine (2.0 equiv.).

  • Initiate the reaction by adding the Boc₂O stock solution (1.1 equiv.) and start the timer.

  • At predetermined time intervals, withdraw a 20 µL aliquot and quench it in 180 µL of a 50:50 mixture of Mobile Phase A and B.

  • Analyze the quenched samples by HPLC, monitoring the disappearance of the starting material and the appearance of the Boc-protected product.

  • Determine the initial reaction rates as described in section 2.4.3.

Visualization of Concepts

Workflow for Comparative Kinetic Analysis

G cluster_0 Reactant Preparation cluster_1 Reaction & Sampling cluster_2 Analysis & Data Processing A (R)-Phenylglycine Stock Solution E Initiate Parallel Reactions at 25 °C A->E B (R)-3-Methoxyphenylglycine Stock Solution B->E C Coupling Partner (Amine or Acid) C->E D Coupling Reagents (EDC, HOBt) D->E F Withdraw Aliquots at Timed Intervals E->F G Quench Aliquots F->G H HPLC Analysis G->H I Integrate Peak Areas H->I J Plot [Product] vs. Time I->J K Determine Initial Rates J->K L Compare Reactivity K->L

Caption: Workflow for the comparative kinetic analysis of amide bond formation.

Electronic Effects Influencing Reactivity

G cluster_phenylglycine (R)-Phenylglycine cluster_methoxy (R)-3-Methoxyphenylglycine pg_amine Amine Higher Nucleophilicity pg_cooh Carboxyl Lower Electrophilicity mpg_amine Amine Lower Nucleophilicity mpg_cooh Carboxyl Higher Electrophilicity effect 3-Methoxy Group (-I Effect) effect->mpg_amine e⁻ withdrawal effect->mpg_cooh e⁻ withdrawal

Caption: Influence of the 3-methoxy group on reactivity.

Conclusion and Practical Implications

The presence of a methoxy group at the meta-position of (R)-phenylglycine has a predictable and significant impact on its reactivity due to its electron-withdrawing inductive effect. This guide has outlined the theoretical basis for this influence and provided a framework for its experimental validation.

Key Takeaways for the Practicing Scientist:

  • When using these amino acids as nucleophiles (e.g., the amine component in an amide coupling, or in N-protection reactions), (R)-phenylglycine is expected to be more reactive . Reactions with (R)-3-methoxyphenylglycine may require longer reaction times, higher temperatures, or more potent reagents to achieve comparable conversion.

  • When using these amino acids as electrophiles (e.g., the activated carboxylic acid component in an amide coupling), (R)-3-methoxyphenylglycine is expected to be more reactive . This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions or the coupling of less nucleophilic amines.

By understanding these fundamental principles of reactivity, researchers can better anticipate the behavior of these valuable building blocks, optimize reaction conditions, and troubleshoot synthetic challenges more effectively. The provided experimental protocols offer a clear path to generating quantitative data, enabling a data-driven approach to process development and the synthesis of novel chemical entities.

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